5-Bromo-6-methylpyridine-2,3-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-3-4(7)2-5(8)6(9)10-3/h2H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHAYQGHHKCVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069323 | |
| Record name | 5-Bromo-6-methyl-2,3-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59352-90-8 | |
| Record name | 5-Bromo-6-methyl-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59352-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyridinediamine, 5-bromo-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059352908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinediamine, 5-bromo-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromo-6-methyl-2,3-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-methylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-methylpyridine-2,3-diamine (CAS No. 59352-90-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Bromo-6-methylpyridine-2,3-diamine, a key building block in the synthesis of complex bioactive molecules. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. As a Senior Application Scientist, my objective is to explain the "why" behind the "how," ensuring that every piece of information is logical, verifiable, and relevant to your research and development endeavors.
Core Compound Identity and Significance
CAS Number: 59352-90-8[1][2][3]
Molecular Formula: C₆H₈BrN₃[1]
Synonyms: 2,3-Diamino-5-bromo-6-methylpyridine, 2,3-Diamino-5-bromo-6-picoline[1]
This compound is a substituted pyridine derivative whose strategic placement of functional groups—two vicinal amino groups, a bromine atom, and a methyl group—makes it a highly versatile intermediate in medicinal chemistry and materials science.[1][2] The electron-donating amino and methyl groups activate the pyridine ring, while the bromine atom serves as an excellent leaving group for cross-coupling reactions. The adjacent diamines are precursors to fused heterocyclic systems, a common motif in pharmacologically active compounds.[2]
Its primary significance lies in its role as a scaffold for generating libraries of compounds for drug discovery, particularly in the development of kinase inhibitors, as well as agents with antimicrobial and anti-inflammatory properties.[1][2]
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in any experimental setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 59352-90-8 | [1][2][3] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Slight yellow to brown powder | [1] |
| Melting Point | 134.0 to 138.0 °C | |
| Boiling Point (Predicted) | 311.2 ± 37.0 °C | |
| Density (Predicted) | 1.688 ± 0.06 g/cm³ | |
| Purity | Typically ≥ 99% (GC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Safety and Handling
This compound and its precursors are hazardous materials and must be handled with appropriate precautions in a well-ventilated fume hood.
Hazard Identification:
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator when handling significant quantities or in case of insufficient ventilation.
First Aid Measures:
-
If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled: Move person to fresh air and keep comfortable for breathing.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis logically begins with a commercially available precursor, 2-amino-6-methylpyridine, and proceeds through bromination, nitration, and subsequent reduction.
References
An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 5-Bromo-6-methylpyridine-2,3-diamine, a key building block in medicinal chemistry and materials science. The following sections detail its fundamental characteristics and provide standardized protocols for their experimental determination, ensuring scientific rigor and reproducibility.
Introduction: The Significance of this compound
This compound, with the CAS number 59352-90-8, is a substituted pyridine derivative of significant interest in the synthesis of novel heterocyclic compounds. Its unique arrangement of a bromine atom and two amino groups on a methyl-substituted pyridine ring offers a versatile scaffold for the development of new pharmaceutical agents and functional materials. The diamine functionality allows for the construction of fused heterocyclic systems, such as imidazopyridines, which are prevalent in many biologically active molecules. Understanding the physical properties of this compound is paramount for its effective use in synthetic chemistry, enabling researchers to optimize reaction conditions, develop robust purification strategies, and ensure the quality of their synthesized materials.
Core Physical Properties
A summary of the key physical properties of this compound is presented in the table below. These values are essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈BrN₃ | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | Slight yellow to brown powder | [2] |
| Melting Point | 134.0 to 138.0 °C | [1] |
| Boiling Point (Predicted) | 311.2 ± 37.0 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 142 °C | [1] |
| Solubility | Soluble in Methanol | |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | [2] |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven methodologies for the experimental verification of the key physical properties of this compound. The rationale behind each experimental choice is explained to ensure a deep understanding of the principles at play.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities. The capillary method is a standard and reliable technique for this determination.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point (134 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.
-
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Understanding the solubility of a compound is crucial for selecting appropriate solvents for reactions, purifications (e.g., recrystallization), and analytical techniques. A systematic approach is used to classify the compound's solubility.
Protocol:
-
Solvent Screening: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of methanol) is added.
-
Observation: The mixture is agitated at a constant temperature (e.g., 25 °C), and the dissolution is visually observed. The compound is classified as soluble, partially soluble, or insoluble.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
Caption: Workflow for Solubility Assessment.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts, signal integrations, and coupling patterns are used to elucidate the precise arrangement of atoms.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons.
-
¹³C NMR spectra are acquired to identify the number and types of carbon atoms.
-
Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all signals.
-
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Protocol:
-
Sample Preparation (KBr Pellet):
-
A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is subtracted.
Rationale: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Protocol:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Safety and Handling
As a bromo-substituted aromatic amine, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related compounds are known to be irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] In case of skin contact, wash with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound and the standardized experimental protocols for their determination. A thorough understanding and application of these methods are fundamental to ensuring the quality and successful utilization of this versatile chemical intermediate in research and development.
References
5-Bromo-6-methylpyridine-2,3-diamine solubility data
An In-Depth Technical Guide to the Solubility of 5-Bromo-6-methylpyridine-2,3-diamine
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and efficacy of a compound in pharmaceutical research. Poor aqueous solubility can severely hamper drug absorption, bioavailability, and the reliability of in-vitro bioassay data.[1][2][3] This guide provides a comprehensive technical overview of this compound, focusing on the theoretical and practical aspects of its solubility. While specific experimental solubility data for this compound is not extensively published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to determine its solubility profile accurately. We delve into the molecular characteristics influencing solubility and present industry-standard methodologies for both kinetic and thermodynamic solubility determination, ensuring a self-validating system for data generation and interpretation.
Introduction: The Critical Role of Solubility in Drug Discovery
This compound (CAS: 59352-90-8) is a pyridine derivative featuring amino and bromo functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules, including potential antimicrobial and anti-inflammatory agents.[4] In the journey from a chemical entity to a therapeutic agent, understanding its fundamental physical properties is paramount. Among these, aqueous solubility is a cornerstone of the "developability" profile of a drug candidate.
The solubility of a compound impacts several crucial stages of drug discovery and development:
-
Bioassays: Inaccurate solubility data can lead to a misinterpretation of a compound's potency in in-vitro assays, as the compound may precipitate in the assay medium, leading to unreliable results.[1][5]
-
Formulation Development: Developing a viable formulation for in-vivo dosing, whether for oral or intravenous administration, is contingent on understanding the compound's solubility.[2][3] A good solubility goal for drug discovery compounds is often considered to be >60 µg/mL.[2]
-
Intestinal Absorption & Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is the first step toward absorption. Poor solubility is a primary reason for low oral bioavailability.[3]
This guide will, therefore, focus not on non-existent data, but on the robust, validated methodologies that enable researchers to generate high-quality solubility data for this compound.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound dictates its solubility behavior. The pyridine ring, with its nitrogen atom, imparts polarity and allows for hydrogen bonding with protic solvents like water.[6][7] The two amino groups further enhance this potential for hydrogen bonding. Conversely, the bromo and methyl groups, along with the aromatic ring itself, contribute to the molecule's lipophilicity, which favors solubility in organic solvents. The interplay between these hydrophilic and lipophilic characteristics, along with the compound's crystal lattice energy, determines its ultimate solubility in a given solvent system.[2]
While experimentally determined solubility data is sparse, we can consolidate known physical properties.
Table 1: Physicochemical Properties of this compound (CAS: 59352-90-8)
| Property | Value | Source |
| Molecular Formula | C₆H₈BrN₃ | [8] |
| Molar Mass | 202.05 g/mol | [4][8] |
| Melting Point | 134.0 to 138.0 °C | [8] |
| Boiling Point (Predicted) | 311.2 ± 37.0 °C | [8] |
| Density (Predicted) | 1.688 ± 0.06 g/cm³ | [8] |
| Appearance | Slight yellow to brown powder | [4] |
Experimental Determination of Solubility
In drug discovery, solubility is typically assessed under two distinct conditions: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement relevant for early-stage discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[1][2][9]
Kinetic Solubility Assay
The kinetic solubility assay is designed for speed and is well-suited for high-throughput screening (HTS) formats.[10] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[5] This method is invaluable for guiding structure-solubility relationships in early medicinal chemistry efforts.[9]
The nephelometric (light-scattering) method is a common technique for determining the point of precipitation.[11]
Causality: This protocol relies on the principle that undissolved particles in a solution will scatter light. By adding a DMSO stock of the test compound to an aqueous buffer, we create a supersaturated solution that eventually precipitates. A nephelometer measures this light scatter, allowing for the determination of the concentration at which precipitation occurs.[11]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: Using a 96-well or 384-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the appropriate wells.[11]
-
Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[11] The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[5]
-
Mixing and Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).[1][11]
-
Measurement: Place the microtiter plate into a laser nephelometer to measure the light scattering in each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering above the background level of the buffer/DMSO solution.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the "gold standard" measurement, representing the true saturation concentration of a compound in a solvent at equilibrium.[12] This assay is crucial for lead optimization and pre-formulation activities.[12] The most common method is the shake-flask technique.[1][13]
Causality: This protocol ensures that an excess of the solid compound is allowed to equilibrate with the solvent over an extended period. This allows the system to reach a state where the rate of dissolution equals the rate of precipitation, defining the true saturation solubility.[12] The use of solid powder, rather than a DMSO stock, is critical as it accounts for the energy required to break the crystal lattice.[12]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.[12] The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[12]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[12][13]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:
-
Centrifugation: Spin the vials at high speed to pellet the solid.
-
Filtration: Draw the supernatant and pass it through a low-binding filter plate (e.g., Millipore MultiScreen®).[1]
-
-
Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution).
-
Analysis: Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.[1][14][15]
Caption: Workflow for Thermodynamic Solubility Determination.
Safety and Handling
When conducting solubility experiments with this compound, appropriate safety measures must be followed. Based on data for structurally related compounds, the following precautions are advised.[16]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields.[8][16]
-
Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.
-
First Aid:
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
References
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. chemimpex.com [chemimpex.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. acs.org [acs.org]
- 8. chembk.com [chembk.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. echemi.com [echemi.com]
An In-Depth Technical Guide to 5-Bromo-6-methylpyridine-2,3-diamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
5-Bromo-6-methylpyridine-2,3-diamine is a substituted pyridinediamine that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its unique arrangement of a bromine atom, a methyl group, and two vicinal amino groups on a pyridine core makes it a highly reactive and versatile intermediate.[1] This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, its reactivity, and its significant applications in pharmaceutical and agrochemical research. The strategic placement of its functional groups allows for the construction of complex molecular architectures, particularly fused heterocyclic systems like imidazo[4,5-b]pyridines, which are of significant interest in drug discovery.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2- and 3-positions with amino groups, at the 5-position with a bromine atom, and at the 6-position with a methyl group. This substitution pattern influences the electronic properties and reactivity of the molecule. The two amino groups provide nucleophilic centers, while the bromine atom offers a site for cross-coupling reactions. The methyl group can influence the steric and electronic environment of the pyridine ring.
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 59352-90-8 | [2] |
| Molecular Formula | C₆H₈BrN₃ | [2] |
| Molecular Weight | 202.05 g/mol | [2][3] |
| Appearance | Slight yellow to brown powder | [1] |
| Melting Point | 134.0 to 138.0 °C | [2] |
| Boiling Point (Predicted) | 311.2 ± 37.0 °C | [2] |
| Density (Predicted) | 1.688 ± 0.06 g/cm³ | [2] |
| Storage Conditions | Store at 0-8 °C | [1] |
Note on Spectroscopic Data: As a specialized chemical intermediate, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is not widely available in published literature. Researchers synthesizing this compound would need to perform full analytical characterization to confirm its structure. Predicted spectral data can be estimated based on the analysis of similar compounds.
Proposed Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a viable synthetic route can be proposed based on established methodologies for the synthesis of related substituted 2,3-diaminopyridines.[4] The following multi-step synthesis is a logical and field-proven approach, starting from the commercially available 2-amino-6-methylpyridine.
The causality behind this experimental design lies in the directing effects of the substituents on the pyridine ring during electrophilic substitution and the reliable reduction of a nitro group to an amine.
Step 1: Bromination of 2-Amino-6-methylpyridine
The initial step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the 5-position is targeted.
-
Reaction: 2-Amino-6-methylpyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.
-
Rationale: The use of a controlled amount of brominating agent will favor mono-bromination at the most activated position.
Step 2: Nitration of 2-Amino-5-bromo-6-methylpyridine
The subsequent step is the introduction of a nitro group at the 3-position. The amino group will direct the nitration to the 3- and 5-positions. Since the 5-position is already occupied by bromine, the nitration is expected to occur at the 3-position.
-
Reaction: The 2-amino-5-bromo-6-methylpyridine is carefully treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, at low temperatures.
-
Rationale: The strong electron-withdrawing nature of the nitro group is introduced, which will later be reduced to the second amino group. Careful temperature control is crucial to prevent side reactions.
Step 3: Reduction of 2-Amino-5-bromo-3-nitro-6-methylpyridine
The final step is the reduction of the nitro group to an amino group, yielding the target compound.
-
Reaction: The nitro-substituted intermediate is reduced using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a palladium catalyst.[4]
-
Rationale: These are well-established and high-yielding methods for the reduction of aromatic nitro groups to amines.
Experimental Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The unique arrangement of functional groups in this compound dictates its reactivity and makes it a valuable precursor for a range of heterocyclic compounds with potential biological activity.
Formation of Imidazo[4,5-b]pyridines
The vicinal diamino groups are perfectly positioned to react with various electrophiles to form five-membered rings fused to the pyridine core. A primary application is the synthesis of imidazo[4,5-b]pyridine derivatives.[1]
-
Reaction with Aldehydes: Condensation with aldehydes, often in the presence of an oxidizing agent or under acidic conditions, leads to the formation of 2-substituted imidazo[4,5-b]pyridines.
-
Reaction with Carboxylic Acids and Derivatives: Reaction with carboxylic acids, acid chlorides, or esters, often at elevated temperatures or with coupling agents, also yields 2-substituted imidazo[4,5-b]pyridines.
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Suzuki and Other Cross-Coupling Reactions
The bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies. A study by Siddiqui et al. (2017) demonstrated the use of a similar compound, 5-bromo-2-methylpyridin-3-amine, in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives with potential biological activities.[5]
Logical Relationships in Application:
Caption: Reactivity and application pathways of this compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound may not be readily available from all suppliers, the safety precautions for closely related compounds such as 5-bromo-6-methylpyridin-2-amine and 5-bromopyridine-2,3-diamine provide a good basis for safe handling.[5][6][7]
-
General Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[6] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[6] Use in a well-ventilated area or under a fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water. If inhaled, move to fresh air.
-
Storage: Keep in a tightly closed container in a dry and well-ventilated place.[6]
Researchers should always consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its molecular structure allows for a range of chemical transformations, including the formation of fused heterocyclic systems and the introduction of diverse substituents through cross-coupling reactions. While detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on established chemical principles and the behavior of analogous compounds. As research into novel heterocyclic scaffolds continues, the utility of this compound as a key building block is likely to expand.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methylpyridine-2,3-diamine
Introduction: The Significance of 5-Bromo-6-methylpyridine-2,3-diamine in Medicinal Chemistry
This compound is a key heterocyclic building block in the development of novel therapeutic agents. Its unique structural arrangement, featuring a pyridine core with vicinal diamine functionality, a bromine atom, and a methyl group, makes it a valuable scaffold for accessing a diverse range of complex molecules. The presence of these functionalities allows for selective chemical modifications, enabling the synthesis of compounds with tailored biological activities. Notably, this diamine is a crucial intermediate in the synthesis of various kinase inhibitors and other targeted therapies currently under investigation for the treatment of cancers and other proliferative diseases. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this important molecule, detailing the underlying chemical principles and providing actionable experimental protocols for researchers in the field of drug discovery and development.
A Proposed Three-Step Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 2-amino-6-methylpyridine. The proposed pathway involves:
-
Regioselective Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.
-
Electrophilic Bromination: Installation of a bromine atom at the 5-position.
-
Chemoselective Reduction: Reduction of the nitro group to an amine to yield the final product.
This synthetic strategy is designed to control the regiochemistry of the substitutions and to employ reaction conditions that are amenable to laboratory-scale synthesis.
Visualizing the Synthesis Pathway
Figure 1: Proposed three-step synthesis of this compound.
Step 1: Regioselective Nitration of 2-Amino-6-methylpyridine
Chemical Principles and Mechanistic Insights
The initial step in the synthesis is the regioselective nitration of 2-amino-6-methylpyridine. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. The interplay between the activating amino group and the deactivating protonated pyridine ring is crucial for controlling the regioselectivity of the nitration.
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. While nitration of 2-aminopyridine itself can lead to a mixture of 3-nitro and 5-nitro isomers, the presence of the methyl group at the 6-position in the starting material can influence the product distribution. For the synthesis of the target molecule, nitration at the 3-position is desired.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 10 °C with an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Isolation: The precipitated product, 2-amino-6-methyl-3-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Electrophilic Bromination of 2-Amino-6-methyl-3-nitropyridine
Chemical Principles and Mechanistic Insights
The second step involves the electrophilic bromination of the 2-amino-6-methyl-3-nitropyridine intermediate. The amino group remains the most activating substituent on the ring, directing the incoming electrophile (bromine) to the vacant 5-position. The nitro group at the 3-position is a deactivating group, which further favors substitution at the 5-position.
The reaction is typically carried out using molecular bromine in a suitable solvent, such as acetic acid. The acetic acid acts as a solvent and also helps to moderate the reactivity of the bromine. The presence of the key intermediate, 2-Amino-5-bromo-6-methyl-3-nitropyridine, in chemical supplier catalogs with CAS number 68957-50-6, strongly supports the viability of this synthetic step.[1][2][3]
Experimental Protocol
-
Reaction Setup: Dissolve 2-amino-6-methyl-3-nitropyridine (1.0 eq) in glacial acetic acid (10-15 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid (2-3 volumes) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into a beaker containing a solution of sodium bisulfite in water to quench the excess bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The precipitated solid, 2-amino-5-bromo-6-methyl-3-nitropyridine, is collected by filtration, washed thoroughly with water, and dried.
Step 3: Chemoselective Reduction of 2-Amino-5-bromo-6-methyl-3-nitropyridine
Chemical Principles and Mechanistic Insights
The final step in the synthesis is the chemoselective reduction of the nitro group to an amino group to afford the target this compound. This transformation must be carried out under conditions that do not affect the bromo substituent or the pyridine ring.
Several methods can be employed for this reduction. A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid or acetic acid.[4] The iron acts as the reducing agent, and the acid serves to activate the iron and provide a proton source. This method is generally tolerant of a wide range of functional groups, including halogens. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is another viable option, although care must be taken to avoid dehalogenation.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-5-bromo-6-methyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reducing Agent: Add iron powder (3-5 eq) to the suspension, followed by the dropwise addition of concentrated hydrochloric acid (catalytic amount).
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product with high purity.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 2-Amino-6-methylpyridine | HNO₃, H₂SO₄ | 2-Amino-6-methyl-3-nitropyridine | 60-70% |
| 2 | 2-Amino-6-methyl-3-nitropyridine | Br₂, Acetic Acid | 2-Amino-5-bromo-6-methyl-3-nitropyridine | 80-90% |
| 3 | 2-Amino-5-bromo-6-methyl-3-nitropyridine | Fe, HCl | This compound | 75-85% |
Note: The yields provided are typical and may vary depending on the reaction scale and specific conditions employed.
Conclusion
The presented three-step synthesis provides a reliable and efficient pathway to this compound, a crucial intermediate in medicinal chemistry. By carefully controlling the reaction conditions for nitration, bromination, and reduction, researchers can obtain this valuable building block in good overall yield and high purity. The detailed experimental protocols and the underlying chemical principles discussed in this guide are intended to empower scientists in drug development to access this and related heterocyclic scaffolds for the advancement of their research programs.
References
Guide to the Safe Handling and Application of 5-Bromo-6-methylpyridine-2,3-diamine
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a cornerstone intermediate in the synthesis of novel bioactive molecules, 5-Bromo-6-methylpyridine-2,3-diamine presents both significant opportunities and handling challenges for the research scientist.[1] Its unique molecular architecture, featuring a brominated pyridine core with adjacent amino groups, makes it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1] However, this reactivity also necessitates a rigorous and informed approach to its handling to ensure laboratory safety and experimental integrity.
This guide provides a comprehensive overview of the safety protocols, risk mitigation strategies, and essential physicochemical properties of this compound, grounded in authoritative safety data and practical laboratory experience.
Compound Identification and Physicochemical Profile
Correctly identifying the material is the foundational step in any laboratory workflow. Mislabelling or misunderstanding the specific isomer can lead to significant safety events or failed syntheses.
Table 1: Material Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [2] |
| Synonyms | 2,3-Diamino-5-bromo-6-methylpyridine; 5-Bromo-6-methyl-2,3-pyridinediamine | [1] |
| CAS Number | 59352-90-8 | [1][2] |
| Molecular Formula | C₆H₈BrN₃ | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | Slight yellow to brown powder |[1] |
A precise understanding of the compound's physical properties is critical for designing experiments, particularly for reaction setup and purification.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 134.0 to 138.0 °C | [2] |
| Boiling Point | 311.2 ± 37.0 °C (Predicted) | [2] |
| Flash Point | 142 °C | [2] |
| Density | 1.688 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 0-8 °C recommended; Store in a dry, cool, well-ventilated place. |[1][3] |
Caption: Structure of this compound.
Hazard Identification and GHS Classification
Based on consolidated Safety Data Sheets (SDS), this compound is classified as hazardous.[4][5][6][7] The primary risks are associated with irritation to the skin, eyes, and respiratory system. Understanding these hazards is the first step in implementing effective safety controls.
Table 3: GHS Hazard Classification
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning [4] |
| Hazard Statements | H315: Causes skin irritation.[4][6][7] H319: Causes serious eye irritation.[4][6][7] H335: May cause respiratory irritation.[4][7] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8][9] P264: Wash skin thoroughly after handling.[4][6][8] P271: Use only outdoors or in a well-ventilated area.[4][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][8] |
| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water.[4][6][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][8] P319/P312: Get medical help if you feel unwell.[4][8] |
The causality behind these classifications lies in the chemical nature of the aminopyridine structure. Aromatic amines can be irritants, and the fine, powdered nature of the solid increases the risk of aerosolization and subsequent inhalation or contact with mucous membranes.
Risk Management and Safe Handling Protocol
A self-validating safety system relies on a logical workflow that moves from hazard identification to the implementation of robust controls. This process ensures that risks are systematically mitigated.
Caption: Laboratory Risk Management Workflow.
3.1. Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is non-negotiable. The potential for respiratory irritation (H335) from inhaling fine dust particles necessitates that all manipulations, including weighing and transfers, occur within this controlled environment to prevent exposure.[4]
3.2. Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical. The selection is directly informed by the identified hazards.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection | Specification | Rationale and Best Practices |
|---|---|---|
| Eye/Face | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against accidental splashes and airborne particles causing serious eye irritation (H319).[4][10] |
| Hand | Nitrile or neoprene gloves. | Prevents skin contact that leads to irritation (H315).[10] Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to avoid contaminating skin.[10] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Not required if handled exclusively within a fume hood. For situations exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[3][4] | Addresses the respiratory irritation hazard (H335).[4] |
3.3. Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully transfer the required amount of this compound using a spatula, minimizing the creation of airborne dust.
-
Transfer: If transferring to a reaction vessel, do so slowly and carefully within the fume hood. If dissolving, add the solvent to the solid to prevent splashing.
-
Post-Handling: Tightly close the source container.[3][4] Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[6][10]
Emergency Response Procedures
In the event of an accidental exposure or spill, a rapid and correct response is critical. All personnel should be familiar with the location of safety showers and eyewash stations.
Caption: Emergency Response Decision Flowchart.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[4][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][11] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor if you feel unwell.
-
Accidental Release: For a small spill, ensure proper PPE is worn, avoid creating dust, sweep up the material, and place it into a suitable, labeled container for hazardous waste disposal.[8][10] Prevent the material from entering drains.[6][10]
Storage, Stability, and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Storing at refrigerated temperatures (0-8 °C) is recommended for long-term stability.[1]
-
Stability: The compound is stable under recommended storage conditions.[3]
-
Disposal: This material and its container must be disposed of as hazardous waste.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[10] Do not allow the product to enter drains or the environment.[3][6]
Context in Drug Discovery and Synthesis
This compound is not an end-product but a critical building block. Its utility is often demonstrated in transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, where the bromo-substituent serves as a reactive handle to introduce new carbon-carbon bonds.[12][13] The diamine functionality allows for the construction of fused heterocyclic ring systems, which are prevalent in many pharmacologically active compounds.[1][14] Understanding that this irritant powder is a gateway to potentially life-saving therapeutics underscores the importance of adhering to the rigorous safety protocols outlined in this guide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Strategic Synthesis of Imidazo[4,5-b]pyridine Cores: A Technical Guide to Key Pharmaceutical Intermediates from 5-Bromo-6-methylpyridine-2,3-diamine
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the imidazo[4,5-b]pyridine scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity. This versatility has rendered it a cornerstone in the development of novel therapeutics, particularly in the realms of oncology and virology. The strategic functionalization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after building block for drug development professionals.
This technical guide provides an in-depth exploration of the synthesis of key pharmaceutical intermediates derived from the readily accessible starting material, 5-Bromo-6-methylpyridine-2,3-diamine. We will delve into the chemical logic underpinning the synthetic transformations, providing detailed, field-proven protocols for the construction of the imidazo[4,5-b]pyridine core and its subsequent derivatization. The causality behind experimental choices, from reagent selection to reaction conditions, will be elucidated to empower researchers in their own synthetic endeavors.
Core Synthesis: The Gateway to Imidazo[4,5-b]pyridine Intermediates
The foundational step in harnessing the potential of this compound is its cyclocondensation with a diverse range of aldehydes to furnish the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine scaffold. This transformation is the gateway to a vast chemical space of potential drug candidates.
Key Intermediate 1: 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
The synthesis of the 2-phenyl substituted imidazo[4,5-b]pyridine is a representative example of the cyclocondensation reaction. The phenyl group at the 2-position serves as a versatile anchor for further functionalization, often through cross-coupling reactions, or can itself be a key pharmacophoric element.
Experimental Protocol: Synthesis of 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
Objective: To synthesize 6-bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine via a cyclocondensation reaction.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
p-Benzoquinone (1.2 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol.
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
Add benzaldehyde to the solution, followed by the portion-wise addition of p-benzoquinone. The addition of an oxidizing agent like p-benzoquinone facilitates the cyclization and aromatization to the desired product.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 75-85%
Diversification of the Core: N-Alkylation for Expanded Chemical Space
With the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine core in hand, the next strategic step is its diversification. N-alkylation of the imidazole nitrogen is a common and effective method to introduce a variety of substituents, which can significantly impact the biological activity of the resulting compounds. The regioselectivity of this alkylation can often be controlled by the choice of base and reaction conditions.
Key Intermediate 2: 1-Alkyl-6-bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridines
The introduction of an alkyl group on one of the imidazole nitrogens can modulate the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
Experimental Protocol: N-Alkylation of 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
Objective: To synthesize N-alkylated derivatives of the imidazo[4,5-b]pyridine core.
Materials:
-
6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (as solvent)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine in anhydrous DMF.
-
Add potassium carbonate to the solution. The use of a solid base like K₂CO₃ is crucial for deprotonating the imidazole nitrogen, rendering it nucleophilic.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the corresponding alkyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to isolate the desired N-alkylated regioisomer.
Expected Yield: 60-90% (depending on the alkylating agent)
Pharmaceutical Significance and Applications
The 6-bromo-7-methyl-imidazo[4,5-b]pyridine scaffold is a key component in a number of biologically active molecules. The bromine atom at the 6-position is particularly valuable as it provides a handle for further modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, dramatically expanding the chemical diversity and the potential for discovering novel drug candidates.
Table 1: Representative Pharmaceutical Intermediates and their Potential Applications
| Intermediate | Structure | Potential Application | Rationale |
| 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | 2-phenyl substituted core | Kinase Inhibitors | The phenyl group can be further functionalized to interact with specific residues in the kinase active site. |
| 1-Alkyl-6-bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | N-alkylated derivatives | Antiviral Agents | The alkyl group can improve cell permeability and modulate interactions with viral proteins. |
| 6-Aryl-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | Suzuki-coupled products | Antiproliferative Agents | The introduction of a second aryl group can enhance π-π stacking interactions with biological targets like DNA or proteins. |
The imidazo[4,5-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows these synthetic compounds to interact with enzymes and receptors that normally bind purines, leading to a broad range of biological activities. For instance, many kinase inhibitors feature a heterocyclic core that mimics the adenine portion of ATP, and the imidazo[4,5-b]pyridine scaffold is well-suited for this purpose.
While direct intermediates from this compound in currently marketed drugs are not prominently disclosed in the public domain, the strategic importance of the resulting 6-bromo-7-methyl-imidazo[4,5-b]pyridine scaffold is evident in the patent literature and early-stage drug discovery pipelines of numerous pharmaceutical companies. The synthetic routes outlined in this guide provide a robust foundation for the generation of libraries of novel compounds for high-throughput screening and lead optimization.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates centered around the privileged imidazo[4,5-b]pyridine scaffold. The synthetic methodologies detailed in this guide, from the initial cyclocondensation to subsequent N-alkylation, offer a reliable and scalable approach for accessing these key building blocks. The inherent tunability of this scaffold, particularly the potential for further functionalization at the bromine-substituted position, ensures its continued relevance in the quest for novel and effective therapeutics. Researchers and drug development professionals equipped with this knowledge are well-positioned to explore the vast chemical space unlocked by this remarkable heterocyclic core.
The Strategic Role of 5-Bromo-6-methylpyridine-2,3-diamine in Modern Agrochemical Synthesis
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
5-Bromo-6-methylpyridine-2,3-diamine is a highly versatile heterocyclic intermediate that serves as a critical building block in the synthesis of advanced agrochemicals.[1] Its unique molecular architecture, featuring a pyridine scaffold, vicinal diamine groups, and a reactive bromine atom, offers a trifecta of synthetic handles for constructing novel insecticides and fungicides. This guide elucidates the core reactivity of this compound and provides detailed, field-proven protocols for its strategic deployment in agrochemical research and development. We will explore its application in forming fused heterocyclic systems like imidazo[4,5-b]pyridines and its utility in palladium-catalyzed cross-coupling reactions to generate diverse molecular libraries for crop protection.
Core Chemical Profile and Strategic Reactivity
This compound, also known as 2,3-Diamino-5-bromo-6-picoline, is a slight yellow to brown powder at room temperature.[1] Its structure is primed for sequential and diverse chemical modifications, making it a valuable starting material for creating complex, biologically active molecules.[1]
Key Reactive Centers:
-
Vicinal Diamines (Positions 2 and 3): The two adjacent amino groups are powerful nucleophiles, ideal for condensation reactions with dicarbonyl compounds, aldehydes, or carboxylic acids. This reactivity is the cornerstone for constructing fused five-membered heterocyclic rings, most notably the imidazo[4,5-b]pyridine system.
-
Bromine Atom (Position 5): The bromine atom is strategically positioned for modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the linkage of the pyridine core to other aryl or heteroaryl fragments. This is a key strategy in the rational design of modern pesticides.[2]
-
Pyridine Scaffold: The pyridine ring is a well-established "privileged" structure in agrochemistry, found in numerous successful commercial products.[3][4] Its presence often enhances systemic movement in plants and can be crucial for binding to specific biological targets in pests and fungi.
Physicochemical Properties Summary
| Property | Value | Reference |
| CAS Number | 59352-90-8 | [1][5][6] |
| Molecular Formula | C₆H₈BrN₃ | [1][5] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Slight yellow to brown powder | [1] |
| Melting Point | 134.0 to 138.0 °C | [5] |
| Purity | ≥ 95-99% (Typical) | [1][6] |
Primary Synthetic Application: Building the Imidazo[4,5-b]pyridine Core for Bioactive Molecules
The most direct and powerful application of this compound is the synthesis of the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine scaffold. This bicyclic system is an azabenzimidazole, a class of compounds known for a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[7] The synthesis is typically a one-pot condensation reaction with an appropriate aldehyde, followed by oxidative cyclization.
Experimental Protocol: Synthesis of 6-Bromo-2-(4-chlorophenyl)-7-methyl-1H-imidazo[4,5-b]pyridine
This protocol describes a representative Phillips condensation reaction, a reliable method for forming the imidazole ring.
Materials:
-
This compound (1.0 mmol, 202 mg)
-
4-Chlorobenzaldehyde (1.05 mmol, 148 mg)
-
Sodium metabisulfite (Na₂S₂O₅) (1.5 mmol, 285 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.05 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the reactants.
-
Add sodium metabisulfite (1.5 mmol) to the mixture. This serves as a mild oxidant for the cyclization of the intermediate Schiff base.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc mobile phase).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure product.
Causality and Trustworthiness: The use of sodium metabisulfite is a key choice for ensuring a high-yielding and clean reaction. It avoids the harsh conditions of other oxidants that could lead to unwanted side reactions on the sensitive pyridine ring. The self-validating nature of this protocol lies in the clear separation of the product by chromatography and its unambiguous characterization by ¹H NMR and Mass Spectrometry, which will confirm the formation of the fused bicyclic system.
Visualization: Imidazo[4,5-b]pyridine Synthesis Workflow
Caption: Workflow for the synthesis of a substituted imidazo[4,5-b]pyridine.
Advanced Application: A Scaffold for Novel Insecticides via Cross-Coupling
The bromine atom at the 5-position is a gateway to vast structural diversity, a critical element in overcoming pest resistance and discovering new modes of action. By employing palladium-catalyzed cross-coupling reactions, the imidazo[4,5-b]pyridine core (synthesized as above) or the diamine itself can be elaborated into more complex structures analogous to existing classes of insecticides or entirely new chemical families.
For instance, neonicotinoid insecticides are a major class of crop protection agents.[8] While not a direct precursor to commercial neonicotinoids like Imidacloprid, this compound provides a platform to create novel analogues by coupling new heterocyclic moieties at the bromine position.[8][9][10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Structural Diversification
This protocol outlines a representative Suzuki coupling, a robust and widely used method for C-C bond formation.[2][11]
Materials:
-
6-Bromo-2-aryl-7-methyl-1H-imidazo[4,5-b]pyridine (1.0 mmol)
-
Arylboronic acid (e.g., Pyrazole-4-boronic acid) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In an oven-dried Schlenk flask, combine the bromo-imidazo[4,5-b]pyridine substrate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Authoritative Grounding: The choice of Pd(PPh₃)₄ as a catalyst and a K₂CO₃/K₃PO₄ base in a dioxane/water system is a well-established, standard condition for Suzuki couplings of heteroaromatic halides, ensuring high reproducibility and transferability to a wide range of boronic acid coupling partners.[11]
Visualization: Agrochemical Discovery via Suzuki Coupling
Caption: Workflow for creating diverse agrochemical candidates via Suzuki coupling.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in agrochemical synthesis. Its dual functionality allows for a logical and efficient two-stage approach to creating novel active ingredients: first, by forming a biologically relevant fused heterocyclic core, and second, by diversifying this core through robust cross-coupling chemistry. This approach enables the rapid generation of molecular libraries for screening against a wide range of agricultural pests and diseases. Future research will likely focus on expanding the range of heterocycles formed from the diamine moiety and exploring other modern coupling reactions at the bromine site to access previously unexplored chemical space in the ongoing quest for safer, more effective crop protection solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Protocol and Application Notes for the Suzuki-Miyaura Coupling of 5-Bromo-6-methylpyridine-2,3-diamine
An Application Guide for the Synthesis of Arylated Diaminopyridines
This guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-6-methylpyridine-2,3-diamine. Designed for researchers in medicinal chemistry and drug development, this document delves into the mechanistic principles, offers a detailed step-by-step procedure, and provides insights for troubleshooting and optimization. The synthesis of arylated diaminopyridines is of significant interest as these scaffolds are integral to a wide range of biologically active molecules and pharmaceutical agents.[1][2][3][4]
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] The target substrate, this compound, is a versatile building block whose bromine and amino functional groups provide a reactive handle for creating complex molecular architectures.[7] This protocol is adapted from established methods for structurally analogous aminopyridines and is optimized to address the specific challenges posed by electron-rich, nitrogen-containing heterocycles.[5][8]
The Mechanism: A Symphony of Catalysis
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium center, which can be modulated by the choice of ligand.[10][13]
-
Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium(II) center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[14][15] The base plays a critical role in facilitating this transfer.[6]
-
Reductive Elimination: The final step involves the two organic partners coupling and detaching from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]
Key Reaction Components:
-
Palladium Catalyst: Precursors like Pd(PPh₃)₄ are used, which generate the active Pd(0) species in situ.
-
Ligand: Phosphine ligands (in this case, triphenylphosphine from the catalyst precursor) stabilize the palladium atom, prevent its aggregation, and tune its electronic properties to facilitate the catalytic cycle.[11][15]
-
Base: An inorganic base, such as K₃PO₄ or K₂CO₃, is essential for activating the boronic acid for the transmetalation step.[5][16]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used. Water can play a beneficial role in the transmetalation step and helps to dissolve the inorganic base.[5]
Protocol: Suzuki Coupling of this compound
This protocol is optimized for the coupling of this compound with a generic arylboronic acid. Researchers should note that reaction times and yields may vary depending on the specific boronic acid used.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 59352-90-8 | 202.05 | Substrate (Aryl Halide) |
| Arylboronic Acid | Varies | Varies | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst Precursor |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Base |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | Organic Solvent |
| Deionized Water (Degassed) | 7732-18-5 | 18.02 | Co-solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Brine | N/A | N/A | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Standard laboratory glassware (syringes, needles, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure
The following procedure is based on a 1.0 mmol scale of the starting bromide.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, 202 mg), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq, 531 mg).[8]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this evacuation/backfill cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 58 mg).[8] Following this, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.[5][8]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.[5][8]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-18 hours.[5][8]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting and Optimization
While the Suzuki coupling is robust, challenges can arise, particularly with nitrogen-containing substrates.[17][18][19]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Deactivation: The amino groups on the pyridine may poison the Pd catalyst.[17] Impure Reagents: Water in solvents or old boronic acid. Insufficient Degassing: Oxygen can lead to homocoupling and catalyst degradation.[17] | Use ligands designed for heteroaromatic couplings (e.g., Buchwald ligands like SPhos or XPhos) if standard conditions fail.[19] Use freshly opened anhydrous solvents and high-purity reagents. Ensure the reaction mixture is thoroughly degassed. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a proton from water or other protic sources.[17] This is more common with electron-deficient heteroaryl boronic acids. | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[16] Minimize the amount of water or use boronate esters instead of boronic acids. |
| Homocoupling | Two molecules of the boronic acid couple together, often promoted by the presence of oxygen.[17] | Rigorously exclude oxygen from the reaction. Lowering the catalyst loading might also reduce this side reaction. |
| Poor Solubility | The substrate or product may have limited solubility in the chosen solvent system, impeding the reaction rate.[17] | Screen alternative solvents such as DMF, toluene, or 2-propanol, while adjusting the water ratio accordingly. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and adaptable method for the arylation of this compound. By carefully controlling the reaction parameters—particularly the exclusion of oxygen and the choice of catalyst, base, and solvent—researchers can effectively synthesize a diverse library of arylated diaminopyridines. These products serve as valuable intermediates for the development of novel therapeutics and functional materials, underscoring the indispensable role of this reaction in modern chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine Scaffolds from 5-Bromo-6-methylpyridine-2,3-diamine
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The imidazopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to endogenous purines.[1] This structural feature allows imidazopyridine derivatives to interact with a wide array of enzymes and receptors, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects.[2][3][4] This application note provides a detailed guide for the synthesis of 6-bromo-7-methyl-substituted imidazo[4,5-b]pyridines, starting from the commercially available precursor, 5-Bromo-6-methylpyridine-2,3-diamine. We present two robust, field-proven protocols utilizing either aldehyde or carboxylic acid partners for the crucial cyclization step. The rationale behind reagent selection, reaction parameter optimization, and downstream functionalization via modern cross-coupling chemistry is discussed in detail to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Imidazopyridine Core
The fusion of an imidazole ring with a pyridine moiety creates a bioisostere of purine, granting it access to a vast biological landscape. This has led to the development of numerous drugs, such as the hypnotic agent Zolpidem and the gastroprotective Zolimidine.[5] The starting material, this compound, is strategically valuable for building libraries of novel compounds. The vicinal diamine functionality is primed for cyclization to form the imidazole ring, while the bromo and methyl groups offer distinct advantages:
-
The Bromine Atom: Serves as a versatile synthetic handle for introducing molecular diversity through well-established transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[6][7]
-
The Methyl Group: Provides a point for metabolic blocking or for establishing key steric or hydrophobic interactions within a target protein's binding pocket.
This guide focuses on the foundational step: the efficient construction of the imidazo[4,5-b]pyridine core.
The Core Principle: Cyclocondensation Reaction
The synthesis of the imidazo[4,5-b]pyridine ring from an ortho-diaminopyridine is fundamentally a cyclocondensation reaction. This process involves the reaction of the two adjacent amino groups with a reagent that provides a single carbon atom to form the C2 position of the imidazole ring.
Caption: Core synthetic transformation.
The two primary classes of reagents for this transformation are aldehydes and carboxylic acids (or their derivatives).
-
With Aldehydes: The reaction proceeds through an intermediate which requires a subsequent oxidative step to achieve the aromatic imidazopyridine system.[7] This can often be accomplished using air as the oxidant, making it an environmentally benign choice.
-
With Carboxylic Acids: This route typically requires harsh dehydrating conditions, often at elevated temperatures using reagents like polyphosphoric acid (PPA), to drive the condensation and elimination of water.[7]
Protocol 1: Oxidative Cyclocondensation with Aromatic Aldehydes
This protocol describes the synthesis of a 2-aryl-substituted imidazopyridine. The use of an aldehyde is advantageous due to the mild reaction conditions. The final aromatization is achieved via air oxidation, which simplifies the process.
Reaction Scheme: this compound + Ar-CHO → 6-Bromo-7-methyl-2-aryl-1H-imidazo[4,5-b]pyridine
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Purpose |
| This compound | 202.05 | 1.0 | 5.0 | 1.01 g | Starting Material |
| 4-Chlorobenzaldehyde | 140.57 | 1.1 | 5.5 | 773 mg | C2-Source |
| Ethanol (EtOH) | 46.07 | - | - | 50 mL | Solvent |
| Sodium Metabisulfite (Na₂S₂O₅) optional | 190.11 | 0.1 | 0.5 | 95 mg | Catalyst/Promoter |
| Saturated NaHCO₃ (aq) | - | - | - | As needed | Work-up (Base) |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~150 mL | Extraction |
| Brine | - | - | - | ~30 mL | Extraction |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the air), add this compound (1.01 g, 5.0 mmol).
-
Dissolution: Add 50 mL of ethanol to the flask and stir until the diamine is fully dissolved.
-
Reagent Addition: Add 4-chlorobenzaldehyde (773 mg, 5.5 mmol). If desired for catalysis, add sodium metabisulfite (95 mg, 0.5 mmol). The use of a catalyst can accelerate the initial condensation.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.
-
Causality Note: Refluxing in the presence of air facilitates the oxidative aromatization of the initially formed imidazoline intermediate to the final stable imidazopyridine product. Ethanol is an excellent solvent choice as it solubilizes the reactants and has an appropriate boiling point.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately 10 mL using a rotary evaporator. c. Add 50 mL of deionized water. The product may precipitate as a solid. d. Slowly add saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic (pH 7-8). This neutralizes any acidic byproducts. e. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Dehydrative Cyclization with Carboxylic Acids
This protocol utilizes a carboxylic acid and a strong dehydrating agent, polyphosphoric acid (PPA), to directly form the imidazopyridine ring in a single, high-temperature step. This method is robust and avoids a separate oxidation step but requires more stringent conditions.
Reaction Scheme: this compound + R-COOH → 6-Bromo-7-methyl-2-alkyl/aryl-1H-imidazo[4,5-b]pyridine
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Purpose |
| This compound | 202.05 | 1.0 | 5.0 | 1.01 g | Starting Material |
| Cyclopropanecarboxylic Acid | 86.09 | 1.2 | 6.0 | 517 mg (0.52 mL) | C2-Source |
| Polyphosphoric Acid (PPA) | - | - | - | ~15 g | Catalyst/Solvent |
| Ice Water | - | - | - | ~200 mL | Work-up |
| Ammonium Hydroxide (NH₄OH), conc. | - | - | - | As needed | Work-up (Base) |
| Dichloromethane (DCM) | 84.93 | - | - | ~150 mL | Extraction |
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add polyphosphoric acid (~15 g).
-
Safety Note: PPA is highly viscous and corrosive. Handle with care in a fume hood. Pre-warming the PPA can aid in its transfer.
-
-
Reagent Addition: Begin stirring and add this compound (1.01 g, 5.0 mmol) followed by cyclopropanecarboxylic acid (0.52 mL, 6.0 mmol).
-
Reaction: Heat the viscous mixture to 140-160°C and maintain for 3-5 hours. Monitor the reaction by TLC (quench a small aliquot in water, neutralize, extract, and spot).
-
Causality Note: PPA acts as both the solvent and a powerful dehydrating agent. The high temperature is necessary to overcome the activation energy for the condensation and subsequent elimination of two molecules of water, forming the amide intermediate and then the final cyclized product.[7]
-
-
Work-up: a. Allow the reaction to cool to about 80-90°C. b. Very carefully and slowly, pour the reaction mixture into a beaker containing ~200 mL of vigorously stirring ice water. This will hydrolyze the PPA in a highly exothermic process. c. Continue stirring until the solid residue is well-suspended. d. In a fume hood, slowly neutralize the acidic slurry by adding concentrated ammonium hydroxide until the pH is ~9-10. The product will typically precipitate as a solid. e. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water. f. Alternatively, the neutralized aqueous mixture can be extracted with dichloromethane (3 x 50 mL). The combined organic layers are then dried and concentrated.
-
Purification: The crude product can be purified by flash chromatography or recrystallization to afford the final product.
Application: Post-Synthesis Diversification
The synthesized 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine is not an endpoint but a key intermediate. The bromine at the C6 position is a prime site for introducing molecular complexity and modulating pharmacological properties through palladium-catalyzed cross-coupling reactions.
Caption: Workflow for core synthesis and subsequent library diversification.
-
Suzuki Coupling: Reacting the bromo-intermediate with various aryl or heteroaryl boronic acids provides access to a wide range of bi-aryl structures.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the installation of diverse amine functionalities, a common strategy in drug design to modulate solubility and introduce hydrogen bond donors/acceptors.[8][9][10]
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Polyphosphoric Acid (PPA): Highly corrosive. Avoid contact with skin and eyes. Quenching with water is highly exothermic and must be done with extreme caution behind a safety shield.
-
Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
Application Notes & Protocols: Palladium-Catalyzed Reactions of 5-Bromo-6-methylpyridine-2,3-diamine
Foreword: The Strategic Value of the 2,3-Diaminopyridine Scaffold
The 5-Bromo-6-methylpyridine-2,3-diamine molecule is a highly valuable and strategic building block in medicinal chemistry and drug development. Its core, the 2,3-diaminopyridine unit, is a key precursor to a multitude of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines, which are privileged scaffolds in numerous pharmacologically active compounds.[1][2][3] These structures are known to interact with a wide range of biological targets, including kinases, making them central to the development of novel anticancer agents and other therapeutics.[1]
The bromine atom at the 5-position serves as a versatile synthetic handle, enabling precise and efficient molecular diversification through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of three cornerstone transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offering not just protocols, but the underlying chemical logic and field-proven insights required for successful execution.
Pillar 1: The Engine of Innovation - The Palladium Catalytic Cycle
At the heart of these transformations is the elegant and powerful palladium catalytic cycle. While specific ligands and reactants vary, the fundamental mechanism proceeds through three key stages: Oxidative Addition , Transmetalation (or a related step in C-N coupling), and Reductive Elimination .[4][5] The catalyst, typically a Pd(0) species, is regenerated at the end of the cycle, allowing for high product turnover with substoichiometric catalyst loading.
Figure 1: Generalized Palladium Cross-Coupling Cycle.
Application Note 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling method for constructing carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6]
Expertise & Causality: Navigating the Diaminopyridine Substrate
A primary challenge with substrates like this compound is the potential for the vicinal amino groups to chelate the palladium center. This can sequester the catalyst and impede oxidative addition or subsequent steps.[7] While direct coupling is often feasible, protecting the amino groups (e.g., via acetylation) is a common strategy to mitigate this issue and enhance reaction yields.[8][9]
The choice of base is paramount. A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often sufficient to activate the boronic acid for transmetalation without promoting unwanted side reactions on the sensitive diaminopyridine core.[8] The reaction is typically performed in a mixed aqueous-organic solvent system, such as dioxane/water, which facilitates the dissolution of both the organic substrate and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of a structurally related substrate, 5-bromo-2-methylpyridin-3-amine, and serves as a robust starting point.[8]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol %).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio). The concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and heat the mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Conditions | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source.[8][10] |
| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine is standard; bulky phosphines may be needed for challenging substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[8][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Mixed-phase system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Yield | Moderate to Good | Highly dependent on the specific coupling partners.[8] |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for coupling amines with aryl halides.[11][12] For our substrate, this allows for the introduction of diverse amine functionalities at the 5-position, a critical step in tuning the pharmacological properties of the final molecule.
Expertise & Causality: The Critical Role of Ligand and Base
This reaction is highly sensitive to the choice of ligand and base. The free amino groups on the pyridine ring can act as competing nucleophiles, potentially leading to undesired side products.[7] Therefore, a catalyst system that favors the desired intermolecular coupling is essential.
-
Ligands: Sterically hindered, electron-rich phosphine ligands such as RuPhos, BrettPhos, and Xantphos are indispensable.[7][13] These ligands promote the crucial reductive elimination step, which forms the C-N bond, and prevent catalyst deactivation pathways like β-hydride elimination.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice, though stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines.[7][14]
Figure 2: Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on conditions found to be effective for challenging 3-halo-2-aminopyridine substrates.[7][13]
-
Vessel Preparation: In a glovebox or under a robust stream of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol %), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Reaction Parameters
| Parameter | Typical Conditions | Rationale / Notes |
| Catalyst | Pd(OAc)₂, [Pd₂(dba)₃], Precatalysts (e.g., G3) | Precatalysts offer improved stability and activity.[7] |
| Ligand | RuPhos, BrettPhos, Xantphos, BINAP | Bulky, electron-rich ligands are crucial for efficiency.[7][15][16] |
| Base | NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic base is essential.[7][14] |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Aprotic solvent to prevent catalyst quenching. |
| Temperature | 80 - 110 °C | Varies based on substrate reactivity. |
| Yield | Good to Excellent | Highly effective for a broad range of amines.[7][17] |
Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for forging a bond between an aryl halide and a terminal alkyne, providing direct access to arylalkynes.[18][19] These motifs are not only valuable final structures but also versatile intermediates for further transformations, such as hydrogenations or cycloadditions.
Expertise & Causality: A Dual-Catalyst System
The standard Sonogashira reaction employs a synergistic dual-catalyst system.[18] A palladium(0) complex activates the aryl bromide via oxidative addition, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This species readily undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, leading to the product after reductive elimination.[18]
The base, commonly an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose: it neutralizes the HBr formed during the reaction and can also act as a solvent.[20] The reaction is generally robust, but care must be taken to perform it under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from procedures for the coupling of other functionalized bromopyridines.[20]
Figure 3: Experimental Workflow for Sonogashira Coupling.
-
Vessel Preparation: To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and Copper(I) Iodide (CuI, 3-10 mol %).[20]
-
Reagent Addition: Degas the mixture again for 5-10 minutes. Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-16 hours.[20]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Sonogashira Reaction Parameters
| Parameter | Typical Conditions | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(0) or Pd(II) precatalysts are effective.[18][20] |
| Cu Co-catalyst | CuI | Essential for activating the alkyne.[18] |
| Base | Et₃N, i-Pr₂NH, Piperidine | Acts as both base and often as a co-solvent.[19][20] |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are commonly used. |
| Temperature | 25 - 80 °C | Often proceeds efficiently at room temperature.[20] |
| Yield | Good to Excellent | Generally a high-yielding reaction.[20][21] |
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes for 5-Bromo-6-methylpyridine-2,3-diamine in the Synthesis of Bioactive Molecules
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, 5-Bromo-6-methylpyridine-2,3-diamine has emerged as a highly versatile and valuable scaffold. Its unique arrangement of functional groups—a pyridine ring, vicinal diamines, a methyl group, and a reactive bromine atom—provides a rich platform for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed protocols for the synthesis of imidazo[4,5-b]pyridine derivatives, a class of compounds renowned for their potent biological activities, particularly as kinase inhibitors. The structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines allows these molecules to effectively interact with the ATP-binding sites of various enzymes, leading to the modulation of key signaling pathways implicated in diseases such as cancer.[1]
The bromine atom at the 6-position of the resulting imidazo[4,5-b]pyridine scaffold is a key feature, serving as a convenient handle for further molecular elaboration through various cross-coupling reactions. This enables the generation of extensive chemical libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds. This document will detail robust synthetic protocols, explain the rationale behind experimental choices, and provide insights into the biological applications of the resulting molecules, thereby empowering researchers to fully leverage the potential of this compound in their drug discovery endeavors.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 59352-90-8 | [2] |
| Molecular Formula | C₆H₈BrN₃ | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 134-138 °C | |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Synthetic Applications: The Gateway to Imidazo[4,5-b]pyridines
The primary application of this compound is in the synthesis of the imidazo[4,5-b]pyridine scaffold. This is typically achieved through a cyclocondensation reaction with an aldehyde or a carboxylic acid, a process analogous to the Phillips condensation for benzimidazole synthesis.[3]
Reaction Principle: The Phillips-Type Condensation
The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and the carbonyl group of the aldehyde. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent aromatization, often through oxidation, yields the stable imidazo[4,5-b]pyridine ring system. The use of a mild oxidant, such as iodine or even air, can facilitate the final aromatization step.[4]
Caption: Generalized mechanism for the synthesis of imidazo[4,5-b]pyridines.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol details the synthesis of a representative aryl-substituted imidazo[4,5-b]pyridine using benzaldehyde. This class of compounds has shown significant potential as kinase inhibitors.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the diaminopyridine and benzaldehyde and is relatively easy to remove post-reaction.
-
Iodine as Catalyst: Molecular iodine acts as a mild Lewis acid to activate the carbonyl group of the aldehyde and also serves as an oxidizing agent to facilitate the final aromatization step to the stable imidazo[4,5-b]pyridine ring system.[5][6]
Step-by-Step Procedure: [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 4.95 mmol) in ethanol (20 mL).
-
Reagent Addition: To the stirred solution, add benzaldehyde (0.58 g, 5.44 mmol, 1.1 eq) dropwise.
-
Catalyst Addition: Add a catalytic amount of iodine (0.125 g, 0.495 mmol, 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid and wash it with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL) to remove any remaining salts and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Expected Yield: 75-85%
Characterization Data (Representative):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.5 (s, 1H, NH), 8.2-7.5 (m, 7H, Ar-H), 2.6 (s, 3H, CH₃).
-
Mass Spectrum (m/z): [M+H]⁺ calculated for C₁₃H₁₁BrN₃: 288.01; found: 288.1.
Protocol 2: Microwave-Assisted Synthesis of 2-Alkyl/Aryl-6-bromo-7-methyl-1H-imidazo[4,5-b]pyridines
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating.[7]
Rationale for Experimental Choices:
-
DMF as Solvent: Dimethylformamide (DMF) is a polar aprotic solvent with a high boiling point, making it suitable for microwave-assisted reactions.
-
Microwave Irradiation: Provides rapid and uniform heating, accelerating the reaction rate.
Step-by-Step Procedure: [7]
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 mmol), the desired aldehyde (aliphatic or aromatic, 1.1 mmol), and DMF (3 mL).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-150°C for 10-30 minutes. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water (20 mL). The product will precipitate out.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.
Expected Yield: 80-95%
Caption: General experimental workflow for synthesis and diversification.
Protocol 3: Suzuki Cross-Coupling for C-6 Arylation
The bromine atom at the C-6 position of the imidazo[4,5-b]pyridine core is a versatile handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8]
Rationale for Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.
-
Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Step-by-Step Procedure: [8][9]
-
Reaction Setup: To a Schlenk flask, add 6-bromo-7-methyl-2-substituted-1H-imidazo[4,5-b]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).
-
Reaction: Heat the mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Applications and Signaling Pathways
Derivatives of this compound, particularly the resulting imidazo[4,5-b]pyridines, have demonstrated a broad spectrum of biological activities.
Kinase Inhibition
A primary application of these compounds is in the development of kinase inhibitors for cancer therapy. The imidazo[4,5-b]pyridine scaffold acts as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The substituents at the C-2 and C-6 positions can be modified to achieve potency and selectivity for specific kinases. For example, derivatives have been developed as potent inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.[4]
Caption: Mechanism of action of imidazo[4,5-b]pyridine-based kinase inhibitors.
Antimicrobial Activity
Several imidazo[4,5-b]pyridine derivatives have also shown promising antibacterial and antifungal activity.[7][10] The mechanism of action in these cases is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The specific substituents on the imidazo[4,5-b]pyridine core play a crucial role in determining the antimicrobial spectrum and potency. For instance, compounds with certain aryl substituents at the C-2 position have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7]
Conclusion
This compound is a cornerstone building block in medicinal chemistry, providing a reliable and versatile entry point to the medicinally important imidazo[4,5-b]pyridine scaffold. The protocols outlined in this guide offer robust methods for the synthesis and diversification of this privileged core. The ability to readily synthesize a wide range of derivatives and the demonstrated potent biological activities, particularly as kinase inhibitors, underscore the continued importance of this compound in the quest for novel therapeutics. The logical and stepwise approach to its utilization, from initial cyclocondensation to subsequent functionalization, allows for the systematic exploration of chemical space and the rational design of new bioactive molecules.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpbs.com [ijpbs.com]
N-Alkylation of Imidazo[4,5-b]pyridine Derivatives: A Detailed Guide for Medicinal Chemistry
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows for interaction with a diverse array of biological targets.[1][2] The strategic N-alkylation of this core is a cornerstone of modern drug discovery, enabling the synthesis of vast compound libraries with finely tuned pharmacological profiles.[1] This document provides a comprehensive guide to the N-alkylation of imidazo[4,5-b]pyridine derivatives, detailing a robust experimental protocol, exploring the critical aspects of regioselectivity, and offering expert insights into reaction optimization and troubleshooting.
Introduction: The Significance of N-Alkylation
The imidazo[4,5-b]pyridine nucleus is a versatile pharmacophore found in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The introduction of alkyl substituents on the nitrogen atoms of the imidazo[4,5-b]pyridine ring system profoundly influences the molecule's steric and electronic properties. This, in turn, modulates its binding affinity to target proteins, metabolic stability, and overall pharmacokinetic profile.
A primary challenge in the synthesis of N-alkylated imidazo[4,5-b]pyridine derivatives lies in controlling the regioselectivity of the reaction. The presence of multiple nucleophilic nitrogen atoms can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[1] This guide will delve into the factors governing this selectivity and provide a validated protocol to favor the desired isomer.
Mechanistic Insights and Regioselectivity
The N-alkylation of imidazo[4,5-b]pyridine typically proceeds via a nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the imidazole nitrogen by a suitable base, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group to form the N-alkylated product.
The regiochemical outcome of the alkylation is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the imidazo[4,5-b]pyridine core or the alkylating agent can sterically hinder the approach to certain nitrogen atoms, favoring alkylation at less encumbered positions.
-
Electronic Effects: The electron density on the different nitrogen atoms, influenced by the substituents on the heterocyclic ring, plays a crucial role. Electron-donating groups can enhance the nucleophilicity of nearby nitrogens, while electron-withdrawing groups have the opposite effect.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, the use of a phase-transfer catalyst can alter the reaction environment and influence the product distribution.[3][6]
Due to prototrophic tautomerism, the unsubstituted imidazo[4,5-b]pyridine exists as an equilibrium mixture, which can complicate its NMR spectral analysis.[7] N-alkylation effectively "locks" the molecule into a single tautomeric form, simplifying characterization.[7]
Experimental Protocol: A General Procedure
This protocol outlines a reliable method for the N-alkylation of a substituted 3H-imidazo[4,5-b]pyridine. Note that optimization of reactant stoichiometry, temperature, and reaction time may be necessary for different substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Supplier |
| Substituted 3H-imidazo[4,5-b]pyridine | Starting Material | >95% | Various |
| Alkyl Halide (e.g., Benzyl Bromide) | Alkylating Agent | Reagent Grade | Various |
| Potassium Carbonate (K2CO3) | Base | Anhydrous | Various |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous | Various |
| Tetra-n-butylammonium bromide (TBAB) | Phase-Transfer Catalyst (Optional) | >98% | Various |
| Ethyl Acetate | Extraction Solvent | ACS Grade | Various |
| Brine (Saturated NaCl solution) | Aqueous Wash | N/A | In-house |
| Anhydrous Sodium Sulfate (Na2SO4) | Drying Agent | ACS Grade | Various |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh | Various |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 3H-imidazo[4,5-b]pyridine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (K2CO3) (2.0-2.5 equivalents). If employing a phase-transfer catalyst, add tetra-n-butylammonium bromide (TBAB) (0.1-0.2 equivalents) at this stage.[3]
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion of the reaction, filter the mixture to remove the inorganic salts.[1]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated regioisomer(s).[3]
Experimental Workflow Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 7. One moment, please... [dergi.fabad.org.tr]
Application Notes and Protocols: Leveraging 5-Bromo-6-methylpyridine-2,3-diamine for the Development of Novel Antimicrobial Agents
Introduction: The Strategic Importance of the Pyridine Scaffold in Antimicrobial Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2][3][4] Specifically, the imidazo[4,5-b]pyridine framework, a fused heterocyclic system structurally analogous to endogenous purines, has emerged as a promising template for designing potent antimicrobial compounds.[3][5][6][7]
5-Bromo-6-methylpyridine-2,3-diamine is a key starting material for the synthesis of a diverse library of imidazo[4,5-b]pyridine derivatives. The vicinal diamino groups provide a reactive site for cyclization reactions to form the imidazole ring, while the bromine atom at the 5-position and the methyl group at the 6-position offer opportunities for further chemical modification to fine-tune the biological activity and pharmacokinetic properties of the resulting compounds.[6][8] The strategic placement of these functional groups allows for systematic exploration of the structure-activity relationship (SAR), guiding the optimization of lead compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of novel antimicrobial agents. We present a detailed, field-proven protocol for the synthesis of a representative 6-bromo-2-aryl-1H-imidazo[4,5-b]pyridine derivative and a standardized methodology for assessing its antimicrobial efficacy through the determination of the Minimum Inhibitory Concentration (MIC).
Synthesis of a Representative Antimicrobial Compound: 6-Bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine
The synthesis of 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridines is typically achieved through the condensation of 5-bromopyridine-2,3-diamine with a variety of carbonyl compounds, most commonly aromatic aldehydes or carboxylic acids.[1][6] This reaction, often facilitated by an oxidizing agent or a dehydrating catalyst, leads to the formation of the fused imidazole ring in good yields.
The following protocol details the synthesis of 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine, a representative compound of this class, via the condensation of this compound with 4-chlorobenzaldehyde.
Experimental Protocol: Synthesis of 6-Bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol (absolute)
-
Iodine
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 4.95 mmol) in 40 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (0.76 g, 5.44 mmol, 1.1 equivalents) dropwise at room temperature.
-
Initiation of Cyclization: Add a catalytic amount of iodine (0.125 g, 0.495 mmol, 0.1 equivalents) to the reaction mixture. The iodine acts as a mild oxidizing agent to facilitate the cyclization and aromatization to the imidazo[4,5-b]pyridine system.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting materials and the formation of a new, less polar spot indicates the progression of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Quenching and Neutralization: Add 50 mL of a 10% sodium thiosulfate solution to the reaction mixture to quench any unreacted iodine. Stir for 15 minutes. Carefully add a saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 7-8 to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthetic Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: 5-Bromo-6-methylpyridine-2,3-diamine in the Development of Novel Anti-Inflammatory Agents
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation is a cornerstone of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The current pharmacopeia of anti-inflammatory drugs, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating a continuous search for novel, safer, and more targeted therapeutic agents.[2]
Pyridine-based compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory properties.[3][4][5] The unique electronic and structural features of the pyridine ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note focuses on 5-Bromo-6-methylpyridine-2,3-diamine , a versatile chemical intermediate, and its potential as a starting material for the synthesis of a new class of anti-inflammatory agents.[6] We will explore a hypothetical synthetic route to a novel compound, "Pyrido-Inflamminhib," and provide detailed protocols for its evaluation as a potent inhibitor of key inflammatory pathways.
Physicochemical Properties of this compound
Understanding the characteristics of the starting material is crucial for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 59352-90-8 | [7] |
| Molecular Formula | C₆H₈BrN₃ | [7] |
| Molecular Weight | 202.05 g/mol | [7] |
| Appearance | Slight yellow to brown powder | [6] |
| Melting Point | 134.0 to 138.0 °C | [7] |
| Boiling Point | 311.2 ± 37.0 °C (Predicted) | [7] |
| Purity | ≥ 98.0% | [8] |
Synthetic Strategy: From Starting Material to a Novel Anti-Inflammatory Candidate
The diamino functionality of this compound offers a reactive handle for the construction of fused heterocyclic systems, which are often privileged structures in drug discovery. We propose a synthetic pathway to a hypothetical potent anti-inflammatory agent, "Pyrido-Inflamminhib," targeting the Janus kinase (JAK) signaling pathway, a critical mediator of inflammatory cytokine signaling.[9]
Caption: Proposed synthetic pathway to "Pyrido-Inflamminhib".
Proposed Mechanism of Action: Targeting the JAK-STAT Pathway
Many pro-inflammatory cytokines, such as interleukins (ILs) and interferons (IFNs), exert their effects through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. We hypothesize that "Pyrido-Inflamminhib" acts as an inhibitor of JAK, thereby blocking the downstream signaling cascade that leads to the transcription of inflammatory mediators.
Caption: Proposed inhibition of the JAK-STAT signaling pathway.
Experimental Protocols: In Vitro Evaluation of "Pyrido-Inflamminhib"
The following protocols are designed to assess the anti-inflammatory potential of the newly synthesized compound in a controlled laboratory setting.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of "Pyrido-Inflamminhib" on RAW 264.7 murine macrophage cells. This is a critical first step to ensure that subsequent anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
"Pyrido-Inflamminhib" stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.[10]
-
Prepare serial dilutions of "Pyrido-Inflamminhib" in DMEM.
-
Remove the old media and treat the cells with various concentrations of "Pyrido-Inflamminhib" for 24 hours.
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.[10]
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To evaluate the effect of "Pyrido-Inflamminhib" on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[10]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
"Pyrido-Inflamminhib" stock solution
-
LPS (1 µg/mL)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[10][11]
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.[12]
-
Pre-treat the cells with non-toxic concentrations of "Pyrido-Inflamminhib" for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10][12]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.[10]
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Objective: To measure the inhibitory effect of "Pyrido-Inflamminhib" on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
"Pyrido-Inflamminhib" stock solution
-
LPS (1 µg/mL)
-
24-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of "Pyrido-Inflamminhib" for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[13][14] This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate and stop solution.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. journalajrb.com [journalajrb.com]
- 3. ijsdr.org [ijsdr.org]
- 4. ijsdr.org [ijsdr.org]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. 2,3-Diamino-5-bromo-6-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 13. Detection of serum TNF-α and IL-6 levels via ELISA [bio-protocol.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Protocol for Monitoring 5-Bromo-6-methylpyridine-2,3-diamine Reactions by Thin-Layer Chromatography (TLC)
An Application Guide
Abstract
This comprehensive application note provides a detailed protocol for the effective monitoring of chemical reactions involving 5-Bromo-6-methylpyridine-2,3-diamine using thin-layer chromatography (TLC). As a critical building block in the synthesis of pharmaceuticals and agrochemicals, precise tracking of its conversion is paramount for reaction optimization and yield maximization.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles of chromatographic separation, mobile phase selection, and results interpretation. It offers field-proven insights, troubleshooting solutions, and detailed experimental workflows designed for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Reaction Monitoring
This compound is a versatile heterocyclic intermediate whose diamine functionalities are reactive handles for constructing complex molecular architectures.[1] Whether performing a condensation, cyclization, or cross-coupling reaction, the ability to monitor the process in near real-time is essential. It allows the chemist to confidently determine the reaction's endpoint, identify the formation of byproducts, and optimize parameters such as temperature or catalyst loading.
Thin-layer chromatography (TLC) stands as one of the most accessible and rapid techniques for this purpose.[2] Its simplicity, low cost, and speed make it an indispensable tool at the research bench for qualitatively tracking the consumption of starting materials and the appearance of products.[3][4]
Foundational Principles of TLC
TLC separates compounds based on the principle of adsorption chromatography. A sample is spotted on a stationary phase (typically silica gel coated on a plate), and a solvent (the mobile phase) moves up the plate via capillary action.
-
The Stationary Phase: For pyridine derivatives, silica gel (SiO₂) is the standard stationary phase. It is a polar adsorbent with surface silanol (Si-OH) groups.
-
The Mobile Phase (Eluent): A solvent or mixture of solvents that carries the sample components up the plate.
-
Separation Mechanism: A competition ensues between the mobile phase and the stationary phase for the analyte. Polar compounds, like the diamine starting material, will adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate. Less polar compounds (often the products of derivatization) will have a greater affinity for the mobile phase and will travel further.[2][5]
This differential migration allows for the separation of the reaction components. The outcome is visualized as a series of spots, each corresponding to a different compound. The position of each spot is quantified by its Retention Factor (Rf) .
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a critical diagnostic tool. Under consistent conditions, a specific compound will have a characteristic Rf. A lower Rf value indicates higher polarity, while a higher Rf value indicates lower polarity.[6]
Detailed Protocol: Step-by-Step Reaction Monitoring
This protocol outlines the procedure for monitoring a generic reaction where this compound is the limiting reactant.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicator means the plate contains a fluorescent material that is active at 254 nm).
-
Developing Chamber: A glass jar with a tight-fitting lid.
-
Solvents: HPLC-grade solvents for the mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol).
-
Spotting Tools: Glass capillary tubes.
-
Visualization Tools:
-
UV lamp (254 nm and 365 nm).
-
Iodine chamber (a sealed jar with a few crystals of I₂).
-
Forceps.
-
Pencil.
-
-
Reaction Aliquots: Small samples taken from the reaction mixture at various time points (t=0, 1h, 2h, etc.).
Experimental Workflow
Step 1: Prepare the TLC Chamber Place a piece of filter paper into the developing chamber and add the chosen mobile phase (eluent) to a depth of about 0.5 cm. The filter paper helps to saturate the chamber atmosphere with solvent vapors, which ensures a more uniform and reproducible solvent front migration.[7][8] Close the chamber and let it equilibrate for 5-10 minutes.
Step 2: Prepare and Spot the TLC Plate
-
Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the TLC plate.[5]
-
Mark three small tick marks on the line for spotting: 'S' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.
-
Prepare a dilute solution of your starting material, this compound, in a volatile solvent (like dichloromethane).
-
Dip a capillary tube into the starting material solution and gently touch it to the 'S' mark on the baseline. The goal is a small, concentrated spot (1-2 mm in diameter).[8]
-
At your desired reaction time point, withdraw a small aliquot from the reaction mixture using another capillary tube.
-
Spot this aliquot on the 'R' mark.
-
For the co-spot ('C'), first spot the starting material, then, using the reaction mixture capillary, spot directly on top of it. The co-spot is crucial for confirming if the starting material spot in the 'R' lane is identical to the reference, especially if Rf values are very close.[3]
Step 3: Develop the Plate Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[8] Close the lid and allow the mobile phase to travel up the plate undisturbed.
Step 4: Mark and Visualize
-
Once the solvent front is about 1 cm from the top of the plate, remove it with forceps. Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[6]
-
UV Visualization: View the plate under a short-wave (254 nm) UV lamp. The pyridine ring system is highly conjugated and will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[9][10][11] Gently circle any visible spots with a pencil.[9]
-
Iodine Staining (if needed): If spots are faint or not visible, place the dried plate in an iodine chamber for a few minutes. Many organic compounds, particularly aromatic ones, will form yellow-brown complexes with iodine vapor, revealing their positions.[9][10] These spots will fade over time, so circle them promptly.
Step 5: Interpret the Results Compare the lanes.
-
At t=0: The 'R' lane should show a prominent spot corresponding to the starting material in the 'S' lane.
-
As the reaction proceeds: The intensity of the starting material spot in the 'R' lane will decrease, and a new spot (the product) will appear.
-
Reaction Completion: The starting material spot in the 'R' lane will have completely disappeared, leaving only the product spot(s).[4]
System Optimization: The Key to Good Separation
The success of TLC hinges on the choice of the mobile phase. A poorly chosen eluent will result in no separation (all spots at the bottom or top) or overlapping spots.
Mobile Phase Selection Strategy
The goal is to find a solvent system where the starting material and product have significantly different Rf values, ideally between 0.2 and 0.8.[7]
-
Start with a Medium Polarity System: A mixture of ethyl acetate (EtOAc) and hexanes is a common starting point for many organic compounds.[12] Begin with a 1:4 ratio of EtOAc:Hexanes.
-
Adjust Polarity:
-
Address Streaking: Basic compounds like amines can interact strongly with the acidic silica gel, causing the spots to "streak" or tail. This can be suppressed by adding a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase.[7]
Recommended Solvent Systems
The following table provides starting points for developing a separation method for reactions involving this compound.
| Solvent System (v/v Ratio) | Polarity | Target Compounds & Rationale |
| 10-30% Ethyl Acetate in Hexanes | Low | Ideal for non-polar products where the starting diamine is expected to remain at or near the baseline. |
| 50-100% Ethyl Acetate in Hexanes | Medium | A good general-purpose range. Provides sufficient polarity to move both the starting material and moderately polar products. |
| 5-10% Methanol in Dichloromethane (DCM) | High | Effective for separating highly polar products from the polar starting material. DCM is a good solvent for many organics. |
| 10% NH₄OH in Methanol / DCM | Very High | For extremely polar compounds that do not move in other systems. The ammonia base prevents streaking of the amines.[13] |
Troubleshooting Common TLC Issues
Effective troubleshooting is a critical skill for reliable reaction monitoring.
| Problem | Probable Cause(s) | Solution(s) |
| All spots are at the baseline | Mobile phase is not polar enough to move the compounds off the silica gel.[6] | Increase the polarity of the mobile phase. For an EtOAc/Hexanes system, increase the percentage of EtOAc. |
| All spots are at the solvent front | Mobile phase is too polar; it carries all compounds without sufficient interaction with the stationary phase.[6] | Decrease the polarity of the mobile phase. For an EtOAc/Hexanes system, decrease the percentage of EtOAc. |
| Spots are streaked or tailing | 1. Sample is too concentrated.2. The compound (especially the basic amine) is interacting too strongly with the acidic silica.[7] | 1. Dilute the sample before spotting.2. Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica.[7] |
| Spots are poorly separated | The chosen solvent system does not have the right selectivity for the compounds. | Try a different solvent system. If EtOAc/Hexanes fails, a system with different chemical properties like Dichloromethane/Methanol may provide the necessary selectivity.[12][14] |
| No spots are visible | 1. Compound is not UV-active.2. Sample is too dilute.3. Compound has evaporated. | 1. Try visualizing with an iodine chamber or a chemical stain.2. Spot a more concentrated sample.3. Ensure the plate is fully dried before visualization but not overheated. |
Conclusion
Thin-layer chromatography is a powerful, efficient, and indispensable technique for monitoring the progress of reactions involving this compound. By understanding the principles of separation and employing a systematic approach to mobile phase selection and troubleshooting, researchers can gain valuable insights into their chemical transformations. This protocol provides a robust framework for achieving clear, reproducible, and informative results, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. One moment, please... [iipseries.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. iitg.ac.in [iitg.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TLC Visualization Methods - Labster [theory.labster.com]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Purification of 5-Bromo-6-methylpyridine-2,3-diamine and its N-Acetyl Derivative by Column Chromatography
Abstract
This comprehensive guide details the robust methodologies for the purification of 5-Bromo-6-methylpyridine-2,3-diamine and its representative N-acetyl derivative using silica gel column chromatography. Addressed to researchers in synthetic chemistry and drug development, this document provides a foundational understanding of the separation principles, detailed step-by-step protocols, and advanced troubleshooting strategies. The protocols herein are designed to ensure high purity and recovery of these critical heterocyclic building blocks, mitigating common challenges such as peak tailing associated with the purification of basic compounds.
Introduction: The Challenge of Purifying Pyridine Diamines
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of two adjacent amino groups and a basic pyridine nitrogen atom imparts specific chemical properties that make its purification a non-trivial task. The primary challenge in purifying pyridine derivatives on standard silica gel arises from the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.[3] This can lead to strong, non-specific binding, resulting in significant peak tailing, poor resolution, and in some cases, degradation of the target compound on the column.[3][4]
This application note provides a systematic approach to overcome these challenges. We will explore the rationale behind the selection of the stationary phase, the optimization of the mobile phase, and the practical steps for successful column chromatography. Furthermore, we will extend these principles to a common derivative, N-(5-Bromo-2,3-diamino-6-methylpyridin-2-yl)acetamide, to demonstrate the adaptability of the methodology.
Foundational Principles of the Separation
The successful purification of this compound and its derivatives hinges on a clear understanding of the underlying chromatographic principles.
Stationary Phase: The Role of Silica Gel
Silica gel is the most commonly used stationary phase for the purification of pyridine derivatives due to its versatility and cost-effectiveness.[5] However, its acidic nature necessitates careful consideration. The silanol groups on the silica surface can protonate the basic pyridine nitrogen, leading to strong ionic interactions that cause peak tailing.
Mobile Phase: A Balancing Act of Polarity and Basicity
The choice of the mobile phase, or eluent, is critical for achieving good separation. A typical mobile phase for pyridine derivatives is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate.[5] The ratio of these solvents is adjusted to achieve the desired retention factor (Rf) for the target compound.
To counteract the acidic nature of the silica gel, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase.[3] These competing bases interact with the active silanol sites, effectively shielding them from the pyridine analyte and promoting a more symmetrical peak shape.
Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the target compound and any impurities, with an ideal Rf value for the target compound between 0.2 and 0.4.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Compound | Solvent System (v/v) | Expected Rf | Observations |
| This compound | Hexane:Ethyl Acetate (1:1) + 0.5% TEA | ~0.3 | Adjust EtOAc ratio to achieve target Rf. |
| N-acetyl derivative | Hexane:Ethyl Acetate (1:2) + 0.5% TEA | ~0.4 | Higher polarity due to the acetyl group. |
Detailed Purification Protocols
The following protocols provide a step-by-step guide for the purification of the title compounds.
Protocol 1: Purification of this compound
This protocol is designed for the purification of the parent diamine from common synthetic impurities, such as starting materials or over-brominated by-products.[6][7]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 2:1 + 0.5% TEA).
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For better results, consider the dry-loading method.[8]
-
Dry-Loading: Dissolve the crude sample in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8]
-
Carefully add the sample (or the silica-adsorbed sample) to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from Hexane:EtOAc (2:1) to (1:1).
-
Collect fractions in separate tubes.
-
-
Monitoring and Product Isolation:
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification of N-(5-Bromo-2,3-diamino-6-methylpyridin-2-yl)acetamide
This protocol is adapted for the purification of the more polar N-acetyl derivative.
Materials:
-
Same as Protocol 1.
Procedure:
-
Column Preparation:
-
Follow the same procedure as in Protocol 1, but use an initial mobile phase of lower polarity if impurities are significantly less polar (e.g., Hexane:Ethyl Acetate 1:1 + 0.5% TEA).
-
-
Sample Loading:
-
Follow the same procedure as in Protocol 1.
-
-
Elution and Fraction Collection:
-
Start with a mobile phase of Hexane:Ethyl Acetate (1:1) + 0.5% TEA.
-
Gradually increase the polarity to Hexane:Ethyl Acetate (1:2 or 1:3) + 0.5% TEA to elute the more polar product.
-
Collect fractions and monitor by TLC.
-
-
Monitoring and Product Isolation:
-
Combine the pure fractions and evaporate the solvent to yield the purified N-acetyl derivative.
-
Visualizing the Workflow and Key Interactions
The following diagrams illustrate the purification workflow and the chemical interactions at play.
Caption: Workflow for Column Chromatography Purification.
Caption: Mitigation of Peak Tailing with TEA.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. This section addresses common problems and their solutions.
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction with acidic silanol groups.[3] | Increase the concentration of TEA in the mobile phase (e.g., to 1%). Ensure thorough mixing of the eluent. |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A small amount of methanol can be added to the ethyl acetate for very polar compounds. |
| Poor Separation | Inappropriate solvent system. Column overloaded. | Re-optimize the solvent system using TLC.[4] Reduce the amount of sample loaded onto the column. |
| Compound Degradation | Sensitivity to the acidic silica gel. | Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a different stationary phase like neutral or basic alumina.[4] |
| Low Recovery | Compound is partially soluble in the mobile phase used for washing. | Use a minimal amount of solvent for sample loading and transfers. Ensure complete elution by monitoring with TLC until no product is detected in the fractions. |
Conclusion
The purification of this compound and its derivatives by column chromatography is a highly effective method when the principles of stationary and mobile phase interactions are well understood. The protocols and troubleshooting guide presented in this application note provide a robust framework for researchers to achieve high purity and yield of these valuable compounds. By employing systematic method development with TLC and mitigating common issues such as peak tailing through the use of basic modifiers, scientists can confidently and efficiently purify these essential building blocks for their research and development endeavors.
References
- 1. chembk.com [chembk.com]
- 2. 2,3-Diamino-5-bromo-6-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. lcms.cz [lcms.cz]
- 4. Chromatography [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. heteroletters.org [heteroletters.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: One-Pot Synthesis of Pyrido[2,3-b]pyrazine Derivatives Using 5-Bromo-6-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrido[2,3-b]pyrazines and the Efficiency of One-Pot Synthesis
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] This nitrogen-rich bicyclic system is a core component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] The strategic functionalization of the pyrido[2,3-b]pyrazine ring system allows for the fine-tuning of physicochemical properties, enhancing target specificity and pharmacokinetic profiles.
Traditionally, the synthesis of such fused heterocyclic systems involves multi-step sequences that can be time-consuming, generate significant waste, and result in lower overall yields. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative, offering a streamlined approach to complex molecule synthesis.[2] By combining multiple reaction steps in a single vessel without the isolation of intermediates, one-pot syntheses improve efficiency, reduce solvent and reagent consumption, and simplify purification processes. This application note provides a detailed protocol for the one-pot synthesis of 7-bromo-8-methylpyrido[2,3-b]pyrazine derivatives, leveraging the versatile starting material, 5-Bromo-6-methylpyridine-2,3-diamine.
The Key Starting Material: this compound
This compound is a highly functionalized pyridine derivative that serves as an excellent precursor for the construction of fused heterocyclic systems. Its key structural features include:
-
Vicinal Diamines: The ortho-disposed amino groups at the 2- and 3-positions are poised for cyclocondensation reactions with 1,2-dicarbonyl compounds to form the pyrazine ring of the pyrido[2,3-b]pyrazine system.
-
Bromo Substituent: The bromine atom at the 5-position provides a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to explore structure-activity relationships.
-
Methyl Group: The methyl group at the 6-position can influence the electronic properties and steric environment of the molecule, potentially impacting its biological activity and metabolic stability.
One-Pot Synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine Derivatives: A General Overview
The one-pot synthesis of 7-bromo-8-methylpyrido[2,3-b]pyrazine derivatives from this compound is predicated on a classical condensation reaction with a 1,2-dicarbonyl compound. This reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes spontaneous or induced oxidation to the aromatic pyrido[2,3-b]pyrazine.
The general reaction scheme is as follows:
Caption: General workflow for the one-pot synthesis.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the one-pot synthesis of two representative 7-bromo-8-methylpyrido[2,3-b]pyrazine derivatives using glyoxal and diacetyl as the 1,2-dicarbonyl component.
Protocol 1: Synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine
This protocol details the reaction of this compound with glyoxal.
Materials and Reagents:
-
This compound
-
Glyoxal (40% solution in water)
-
Ethanol
-
Acetic Acid (glacial)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Slowly add glyoxal (1.1 mmol, 40% aqueous solution) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 7-Bromo-8-methylpyrido[2,3-b]pyrazine.
Protocol 2: Synthesis of 7-Bromo-2,3,8-trimethylpyrido[2,3-b]pyrazine
This protocol details the reaction of this compound with diacetyl.
Materials and Reagents:
-
This compound
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium carbonate
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (25 mL).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Add diacetyl (1.1 mmol) to the solution.
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (40 mL) and wash with a saturated aqueous solution of sodium carbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-Bromo-2,3,8-trimethylpyrido[2,3-b]pyrazine.
Reaction Mechanism and Key Considerations
The reaction proceeds via an initial condensation of one of the amino groups of the diaminopyridine with one of the carbonyl groups of the dicarbonyl compound to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. The resulting dihydropyrazine intermediate then undergoes oxidation to the stable aromatic pyrido[2,3-b]pyrazine.
Caption: Proposed mechanistic pathway.
Key Considerations for Optimization:
-
Solvent: Ethanol is a common and effective solvent for this reaction. However, other polar protic solvents can also be employed.
-
Catalyst: The reaction is typically acid-catalyzed. Acetic acid or p-toluenesulfonic acid are commonly used. The amount of catalyst should be optimized to ensure efficient reaction without promoting side reactions.
-
Reaction Temperature: Refluxing conditions are generally sufficient to drive the reaction to completion in a reasonable timeframe.
-
Oxidation: In many cases, atmospheric oxygen is sufficient to oxidize the dihydropyrazine intermediate to the final aromatic product during workup. For less facile oxidations, an oxidizing agent can be added.
Data Presentation
| Protocol | Dicarbonyl Compound | Product | Catalyst | Solvent | Reaction Time (h) |
| 1 | Glyoxal | 7-Bromo-8-methylpyrido[2,3-b]pyrazine | Acetic Acid | Ethanol | 4-6 |
| 2 | Diacetyl | 7-Bromo-2,3,8-trimethylpyrido[2,3-b]pyrazine | p-TSA | Ethanol | 3-5 |
Conclusion
The one-pot synthesis of 7-bromo-8-methylpyrido[2,3-b]pyrazine derivatives from this compound and 1,2-dicarbonyl compounds offers an efficient and straightforward route to a valuable class of heterocyclic compounds. The protocols provided herein are robust and can be adapted for the synthesis of a library of derivatives by varying the dicarbonyl component. The resulting brominated products are versatile intermediates for further functionalization, making this methodology highly valuable for researchers in drug discovery and materials science.
References
- 1. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 5-Bromo-6-methylpyridine-2,3-diamine Suzuki Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methylpyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet crucial, transformation. The unique electronic and steric properties of this substrate—an electron-rich pyridine ring bearing two amino groups and a methyl group adjacent to the reaction center—present a distinct set of obstacles that can lead to low yields and reaction failure.
This document is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the mechanistic reasons behind these challenges and provide actionable, field-proven troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is failing or my yield is consistently low (<20%). What are the primary culprits?
Low to no yield is the most common issue and typically points to one of three core problems: catalyst deactivation, suboptimal reaction conditions (ligand, base, solvent), or competing side reactions. Your substrate, this compound, is particularly challenging for several reasons:
-
Catalyst Inhibition: The pyridine nitrogen and the two exocyclic amino groups are Lewis basic.[1][2][3] These nitrogen atoms can coordinate strongly to the palladium(0) catalytic center, effectively acting as a poison and halting the catalytic cycle.[1][4][5]
-
Steric Hindrance: The methyl group at the 6-position, ortho to the bromine, creates significant steric bulk. This hindrance can slow down the initial, crucial step of the catalytic cycle: oxidative addition of the palladium catalyst to the C-Br bond.[6][7]
-
Electron-Richness: The two amino groups and the methyl group are electron-donating, which increases the electron density of the pyridine ring. While electron-deficient aryl halides are generally more reactive in oxidative addition, highly electron-rich systems can be sluggish.[8][9]
To diagnose the issue, a systematic approach is required. The following questions will address each of these potential failure points in detail.
Q2: I suspect catalyst deactivation is the problem. How can I confirm this and what is the best way to prevent it?
Catalyst deactivation is highly probable with this substrate. The lone pairs on the three nitrogen atoms compete with the desired phosphine ligand for coordination sites on the palladium center, leading to catalytically inactive species.[3][5]
Causality: The stability of the palladium-nitrogen bond can be greater than the palladium-phosphine bond, especially with less bulky or less electron-donating phosphines like triphenylphosphine (PPh₃). This effectively removes the active catalyst from the reaction cycle.
Troubleshooting Protocol:
-
Switch to Bulky, Electron-Rich Ligands: This is the most critical modification. Standard ligands like PPh₃ are often ineffective.[1][4] You must use ligands specifically designed to overcome catalyst inhibition and accelerate the key steps of the catalytic cycle.[6][7] These ligands feature bulky substituents that create a "pocket" around the palladium atom, sterically shielding it from coordinating to the substrate's nitrogens while promoting the desired oxidative addition and reductive elimination steps.[4][6][7]
-
Increase Catalyst/Ligand Loading: As a secondary measure, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[2] However, this should be a last resort, as it increases cost and potential for side reactions.
-
Consider Palladium Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are designed to generate the active Pd(0) species more cleanly and efficiently in situ.[2][10] This can lead to a higher concentration of the active catalyst throughout the reaction.
| Ligand Class | Recommended Ligands | Key Advantages for This Substrate |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding; excellent for heteroaryl couplings and hindered substrates.[4][6][7] |
| Iminopyridine Ligands | (If phosphines fail) | Bidentate N,N ligands can offer alternative coordination chemistry and stability.[11] |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI™-IPr, PEPPSI™-IPent | Strong σ-donors that form very stable bonds with palladium, resisting deactivation.[8][12] |
Q3: I'm observing significant debromination of my starting material. How can I suppress this side reaction?
Debromination (or proto-dehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 6-methylpyridine-2,3-diamine.[1][13]
Causality: This occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture.[8][13] This Pd-H intermediate can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[8][13] The aryl group and the hydride can then undergo reductive elimination to produce the undesired debrominated product.[8] Electron-rich N-heterocyclic halides are particularly susceptible to this pathway.[13]
Troubleshooting Protocol:
-
Optimize the Base: Some bases are more prone to generating hydride species. If using an amine base or a base in an alcoholic solvent, consider switching to a non-coordinating inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an aprotic solvent.[8][14]
-
Use Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing it can reduce a potential source of protons that contribute to the formation of Pd-H species. Ensure solvents are anhydrous and reagents are dry.[2]
-
Shorten Reaction Time: If the desired coupling is reasonably fast, prolonged reaction times may simply allow the slower debromination pathway to become more significant. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[2][4]
-
Increase Ligand-to-Palladium Ratio: A higher concentration of the phosphine ligand can sometimes suppress pathways leading to Pd-H formation by ensuring the palladium center remains coordinated and stabilized.
Q4: Can you provide a reliable starting protocol for this specific coupling?
Absolutely. The following protocol incorporates best practices for this challenging substrate and serves as an excellent starting point for your optimization experiments. It is crucial to use inert atmosphere techniques throughout the procedure.[15]
Experimental Protocol: Starting Point for Optimization
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame- or oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to thoroughly remove oxygen.[2][4] Maintaining a positive pressure of inert gas is critical as oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[5][15]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through a septum. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For maximum oxygen removal, you can sparge the solution with a stream of inert gas for 10-15 minutes or perform three freeze-pump-thaw cycles.[14]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will need to be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.[12]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Imidazopyridines from 5-Bromo-6-methylpyridine-2,3-diamine
Welcome to the technical support center for the synthesis of imidazopyridine derivatives. This guide is specifically tailored to address the challenges and frequently encountered issues when using 5-Bromo-6-methylpyridine-2,3-diamine as a starting material. Our aim is to provide you, our fellow researchers and drug development professionals, with practical, experience-driven insights to streamline your synthetic workflows and troubleshoot common side reactions.
The synthesis of imidazo[4,5-b]pyridines, structural analogs of purines, is a cornerstone in medicinal chemistry. The specific precursor, this compound, offers valuable substitution patterns for further functionalization. However, the interplay of the bromo, methyl, and diamine functionalities can lead to a unique set of challenges. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low Yield of the Desired Imidazopyridine
Question: I am performing a condensation reaction of this compound with an aldehyde (or carboxylic acid) and observing a low yield of my target 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine derivative. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this Phillips-Ladenburg type condensation are a common issue and can stem from several factors. Let's break down the potential culprits and the corresponding solutions.
-
Incomplete Reaction: The condensation to form the imidazole ring is an equilibrium process.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.
-
Water Removal: The reaction generates water, which can inhibit the forward reaction. If your reaction is run at a suitable temperature, consider using a Dean-Stark trap to remove water azeotropically. For lower temperature reactions, the addition of a chemical drying agent like anhydrous MgSO₄ or molecular sieves can be beneficial, provided they are compatible with your reaction conditions.
-
-
-
Sub-optimal pH: The reaction is often acid-catalyzed.
-
Troubleshooting: If you are using a carboxylic acid, the reaction is autocatalytic. However, with less reactive carboxylic acids or when using aldehydes, a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid can be advantageous. Be cautious with strong acids, as they can lead to degradation.
-
-
Oxidative Conditions (for Aldehyde Condensations): When starting with an aldehyde, the intermediate imidazolidine needs to be oxidized to the aromatic imidazopyridine.
-
Troubleshooting: While atmospheric oxygen can suffice, it can be slow and inefficient. The addition of a mild oxidizing agent, such as nitrobenzene or sodium metabisulfite in some cases, can significantly improve the yield and reaction rate.[1]
-
FAQ 2: Formation of a Persistent Impurity with a Similar Polarity to My Product
Question: I am observing a significant side product that is difficult to separate from my desired imidazopyridine by column chromatography. What could this impurity be?
Answer:
A common and often troublesome side product is the incompletely cyclized intermediate , which is a Schiff base (imine) formed between one of the amino groups and the aldehyde, or an amide from reaction with a carboxylic acid.
-
Identification: This intermediate will have a different mass spectrum (corresponding to the diamine plus the aldehyde/acid minus one or two molecules of water) and a distinct NMR spectrum. The presence of a characteristic imine (CH=N) proton signal in the ¹H NMR spectrum is a key indicator.
-
Causality: This occurs when the final ring-closing step is slow or inhibited. The electron-withdrawing nature of the bromine atom on the pyridine ring can reduce the nucleophilicity of the amino groups, potentially slowing down the cyclization.
Troubleshooting Workflow for Incomplete Cyclization:
Caption: Troubleshooting workflow for incomplete cyclization.
FAQ 3: Observation of a Higher Molecular Weight Side Product
Question: My mass spectrometry data shows a peak that corresponds to roughly double the mass of my expected product. What is this species?
Answer:
The formation of dimeric side products is a known issue in imidazopyridine synthesis. This can occur through several pathways:
-
Bis-imidazole Formation: If you are using a dicarbonyl compound or a reagent that can generate one in situ, it's possible to form a bis-imidazole where two molecules of the diaminopyridine have reacted.
-
Dimerization via N-H Alkylation/Arylation: One molecule of the product imidazopyridine can act as a nucleophile and react with a suitable electrophile, potentially leading to a dimer.
Troubleshooting:
-
Stoichiometry Control: Ensure precise 1:1 stoichiometry of your diaminopyridine and aldehyde/carboxylic acid.
-
Purification of Reagents: Use pure, monofunctional reagents to avoid cross-linking.
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to dimerization.
FAQ 4: Unwanted N-Alkylation and Regioisomer Formation
Question: I am trying to perform a subsequent N-alkylation on my synthesized 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine and I am getting a mixture of products. How can I control the regioselectivity?
Answer:
The imidazo[4,5-b]pyridine scaffold has three nitrogen atoms that can potentially be alkylated: N1 and N3 in the imidazole ring, and N4 in the pyridine ring. The N-H proton is tautomeric between N1 and N3.[1] This leads to the common problem of forming a mixture of regioisomers upon N-alkylation.
Controlling Regioselectivity:
The outcome of the N-alkylation is highly dependent on the reaction conditions.
| Condition | Likely Outcome | Rationale |
| Base | The choice of base can influence the deprotonation site. Stronger bases may favor deprotonation of the less acidic pyridine nitrogen under certain conditions. | The relative pKa values of the N-H protons will dictate the site of deprotonation. |
| Solvent | Polar aprotic solvents like DMF are commonly used. The solvent can influence the solvation of the resulting anion and the cation of the base, thereby affecting reactivity. | Solvent effects can alter the nucleophilicity of the different nitrogen atoms. |
| Alkylating Agent | The nature of the alkylating agent (e.g., hard vs. soft electrophile) can influence the site of attack according to Hard and Soft Acid and Base (HSAB) theory. | The different nitrogen atoms have varying degrees of hardness/softness. |
| Phase-Transfer Catalysis | The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can alter the regioselectivity. | The lipophilic cation can influence the site of alkylation. |
A Step-by-Step Protocol for Regioselective N-Alkylation (Example):
This protocol is a general starting point and may require optimization for your specific substrate and alkylating agent.
-
Reaction Setup: To a solution of the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.2 eq.).
-
Catalyst Addition (Optional): Add a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).
-
Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the resulting regioisomers using ¹H NMR, ¹³C NMR, and 2D NMR techniques like NOESY to confirm the position of the alkyl group.
Visualization of N-Alkylation Regioisomers:
Caption: Potential regioisomers from N-alkylation.
FAQ 5: Potential for Dehalogenation
Question: Is there a risk of losing the bromine substituent during the synthesis or subsequent reactions?
Answer:
Yes, dehalogenation is a potential side reaction, particularly under reductive conditions. The carbon-bromine bond can be cleaved under certain conditions.
-
Catalytic Hydrogenation: If you are performing a reduction of another functional group in the molecule (e.g., a nitro group) using catalytic hydrogenation (e.g., H₂/Pd-C), debromination is a common side reaction.[2]
-
Strongly Basic/Nucleophilic Conditions: In some cases, strong bases or nucleophiles at elevated temperatures can lead to debromination, although this is generally less common than during reductions.
Preventative Measures:
-
Avoid Harsh Reductive Conditions: If a reduction is necessary, consider using milder reagents that are less likely to cause dehalogenation, such as transfer hydrogenation with a suitable hydrogen donor.
-
Careful Control of Basicity and Temperature: When performing reactions under basic conditions, use the mildest base and lowest temperature that will effect the desired transformation.
Analytical Characterization
Thorough characterization is crucial for identifying your desired product and any side products. A combination of the following techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To determine the overall structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Especially important for unambiguously determining the regiochemistry of N-alkylation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
By anticipating these common side products and understanding the underlying chemical principles, you can effectively troubleshoot your imidazopyridine synthesis and optimize your reaction conditions to achieve higher yields and purity.
References
Optimizing temperature for 5-Bromo-6-methylpyridine-2,3-diamine reactions
Technical Support Center: 5-Bromo-6-methylpyridine-2,3-diamine Synthesis
Introduction: The Criticality of Thermal Control in Pyridine Diamine Synthesis
Welcome to the technical support guide for the synthesis of this compound. This key intermediate is pivotal in the development of various pharmaceutical agents, particularly in the synthesis of pyrido[2,3-d]pyrimidine derivatives and other bioactive heterocyclic compounds[1]. The successful synthesis of this molecule is highly dependent on precise temperature control, particularly during the sequential nitration and reduction steps.
The inherent reactivity of the pyridine ring, substituted with both activating (amino, methyl) and deactivating (bromo) groups, makes it susceptible to a variety of side reactions. Temperature excursions can lead to undesired regioisomers, over-reduction, or decomposition, resulting in low yields and complex purification challenges. This guide provides field-proven insights, troubleshooting protocols, and a mechanistic understanding to empower researchers to optimize their reaction conditions, with a core focus on thermal management.
Part 1: Recommended Synthetic Pathway & Thermal Strategy
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 2-Amino-5-bromo-6-methylpyridine. The strategy involves:
-
Regioselective Nitration: Introduction of a nitro group at the C3 position. This step is highly exothermic, and temperature control is paramount to prevent the formation of byproducts.
-
Chemoselective Reduction: Reduction of the newly introduced nitro group to an amine, yielding the final diamine product. The temperature must be sufficient to drive the reaction to completion without causing degradation or debromination.
The following workflow diagram illustrates this synthetic logic.
Caption: Synthetic workflow for this compound.
Part 2: Experimental Protocols & Temperature Optimization
Step 1: Regioselective Nitration
Causality: The nitration of an activated pyridine ring is a facile but highly exothermic process. Maintaining a low temperature is crucial for two reasons:
-
To Control Regioselectivity: It favors nitration at the C3 position, ortho to the activating amino group. Higher temperatures can lead to undesired isomers.
-
To Prevent Runaway Reactions: Uncontrolled exotherms can cause decomposition of the starting material and product, leading to significant tar formation and a hazardous pressure buildup. The procedure for the analogous 2-amino-5-bromopyridine nitration confirms the need for careful cooling[2][3].
Detailed Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Substrate Addition: Slowly and portion-wise, add 2-Amino-5-bromo-6-methylpyridine (1.0 eq) to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10°C.
-
Nitratiing Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in the dropping funnel and cool it before addition.
-
Reaction: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature strictly between 0°C and 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Monitor progress by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the solution with a cold, concentrated sodium hydroxide solution to precipitate the yellow solid product, 2-Amino-5-bromo-3-nitro-6-methylpyridine.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Chemoselective Reduction
Causality: The reduction of the nitro group to an amine can be achieved through various methods, most commonly catalytic hydrogenation (Pd/C) or metal-acid reduction (Fe/HCl).
-
Catalytic Hydrogenation: This method is clean but requires careful temperature control (typically 50-60°C) to ensure complete conversion without risking hydrodebromination (loss of the bromine atom)[4].
-
Metal-Acid Reduction: Using reduced iron powder in an acidic medium (like ethanol/water with HCl) is robust and cost-effective. The reaction is typically heated to reflux (around 80°C) to drive it to completion[2]. Temperature control ensures a reasonable reaction rate and minimizes byproduct formation.
Detailed Protocol (Using Iron/HCl):
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 2-Amino-5-bromo-3-nitro-6-methylpyridine (1.0 eq) and reduced iron powder (3-5 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to initiate the reaction[2].
-
Heating: Heat the mixture to a gentle reflux (internal temperature of approximately 80°C) using an oil bath.
-
Monitoring: The reaction is typically complete within 2-4 hours. Monitor the disappearance of the yellow starting material by TLC.
-
Workup: Once complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes.
Troubleshooting Common Problems
| Problem | Potential Temperature-Related Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration Step | Temperature Too High: Caused decomposition and tar formation. | Ensure strict adherence to the 0-5°C range. Use an ice-salt bath and monitor the internal temperature, not the bath temperature. Add reagents slowly. |
| Multiple Products in Nitration | Temperature Spike: A temporary loss of cooling allowed for the formation of regioisomers or dinitrated products. | Improve cooling efficiency. Ensure the nitrating mixture is pre-chilled before addition. |
| Incomplete Reduction | Temperature Too Low: The reaction temperature was insufficient to overcome the activation energy, especially with the Fe/HCl method. | Increase the oil bath temperature to ensure a steady reflux. For catalytic hydrogenation, a slight increase to 60-70°C may be necessary, but monitor closely for debromination. |
| Loss of Bromine Atom | Temperature Too High During Hydrogenation: Catalytic hydrogenation at elevated temperatures (>80°C) can cause hydrodebromination. | Reduce the reaction temperature to 50-60°C and increase the reaction time or catalyst loading if conversion is slow. |
| Product Degradation (Dark Color) | Excessive Heat During Workup: The diamine product can be sensitive to air oxidation, which is accelerated by heat. | Concentrate the final product under reduced pressure at a lower temperature (<40°C). Store the final product under an inert atmosphere (nitrogen or argon) at 2–8 °C[5]. |
Frequently Asked Questions (FAQs)
Q1: Why is 0-5°C the critical range for the nitration step? A1: This temperature range represents a crucial balance. It is low enough to effectively dissipate the heat generated from the exothermic reaction, thereby preventing thermal decomposition and controlling the regioselectivity of the electrophilic substitution on the sensitive pyridine ring[2][3].
Q2: Can I run the iron/HCl reduction at room temperature? A2: While the reaction may proceed slowly at room temperature, it is generally inefficient. Heating to reflux (approx. 80°C) significantly increases the reaction rate, ensuring full conversion of the nitro group in a practical timeframe of 2-4 hours, as is standard for similar reductions[2].
Q3: My catalytic hydrogenation is slow at 50°C. Is it safe to increase the temperature? A3: You can cautiously increase the temperature to 60°C or even 65°C. However, it is critical to monitor the reaction for any signs of debromination via LC-MS. A better initial strategy is to ensure your catalyst is active, the system is free of catalyst poisons, and to increase hydrogen pressure before resorting to higher temperatures.
Q4: Can microwave heating be used to optimize these reactions? A4: Microwave irradiation can be an effective tool for accelerating reactions, particularly aminations on pyridine rings[6]. For the reduction step, it could potentially shorten the reaction time. However, it requires careful method development to control the temperature precisely and avoid localized overheating, which could lead to product degradation or debromination. It is not recommended for the nitration step due to the high risk of a runaway exotherm.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Guide: Solvent Effects on the Reactivity of 5-Bromo-6-methylpyridine-2,3-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pivotal role of solvents in modulating the reactivity of 5-Bromo-6-methylpyridine-2,3-diamine. Our goal is to move beyond simple protocols and provide a mechanistic understanding that empowers you to optimize your reactions, troubleshoot unexpected outcomes, and accelerate your research.
Introduction: A Molecule of Dichotomous Reactivity
This compound (CAS 59352-90-8) is a highly functionalized heterocyclic intermediate.[1] Its synthetic utility stems from three distinct reactive zones:
-
The C5-Bromine Bond: An ideal handle for metal-catalyzed cross-coupling reactions.
-
The Ortho-Diamine (N2, N3): A powerful nucleophilic unit, primed for cyclization and condensation reactions to form fused ring systems.
-
The Pyridine Ring Nitrogen (N1): A site for hydrogen bonding and protonation that can influence the molecule's overall electronic properties and conformation.[2][3]
The success of any transformation involving this substrate is critically dependent on the choice of solvent. The solvent does not merely act as a medium but actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. This guide will illuminate these complex interactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding solvent selection for reactions involving this compound.
Q1: What are the primary reactive sites on this compound, and how do solvents influence them?
A: The molecule has two primary reaction centers: the C-Br bond for electrophilic substitution (typically via catalysis) and the ortho-diamine for nucleophilic reactions. Solvents exert their influence as follows:
-
On the C-Br Bond: For palladium-catalyzed reactions (e.g., Suzuki, Sonogashira), the solvent's ability to dissolve the catalyst, the substrate, and the inorganic base is paramount. Polar aprotic solvents are often preferred as they poorly solvate the base's anion, making it more reactive, and effectively solvate the cationic intermediates in the catalytic cycle.[4][5]
-
On the Ortho-Diamine: The nucleophilicity of the amino groups is highly sensitive to hydrogen bonding.
-
Polar protic solvents (e.g., methanol, water) can form strong hydrogen bonds with the -NH₂ groups, creating a solvent shell that can decrease their nucleophilicity.[6][7] However, these solvents can be beneficial when proton transfer is a key step in the mechanism, such as in certain condensation reactions.
-
Polar aprotic solvents (e.g., DMF, DMSO) do not engage in hydrogen bond donation, leaving the amino groups more "naked" and thus more nucleophilic.
-
-
On the Pyridine Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor. In protic solvents, this interaction can draw electron density from the ring, subtly influencing the reactivity of other positions.[8]
Q2: Which class of solvents is generally best for palladium-catalyzed cross-coupling reactions at the C-Br bond?
A: Polar aprotic solvents, often in combination with water, are the gold standard. A mixture of 1,4-dioxane and water is a classic choice for Suzuki couplings involving bromo-pyridines.[9] Other effective solvents include DMF, DMSO, and acetonitrile. The rationale is twofold: the organic solvent dissolves the substrate and catalyst, while a small amount of water is often necessary to dissolve the inorganic base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) required for the transmetalation step.[9]
Q3: How do I choose a solvent for a cyclization reaction involving the ortho-diamine moiety?
A: The choice depends on the reaction partner and mechanism.
-
For condensations with dicarbonyl compounds (e.g., to form quinoxalines): A protic solvent like ethanol or acetic acid is often used. Acetic acid can act as both the solvent and a catalyst, facilitating the dehydration steps.
-
For reactions requiring high temperatures: High-boiling point polar aprotic solvents like DMF, DMSO, or NMP are excellent choices. They effectively solubilize the polar starting material and can drive reactions to completion by allowing for higher reaction temperatures, which is often needed to eliminate water or other small molecules.
Q4: I'm observing poor solubility of this compound in my chosen solvent. What are my options?
A: This is a common issue. The combination of the polar diamine functionality and the more nonpolar methyl and bromo groups gives it mixed solubility characteristics.
-
Initial Screening: First, perform a simple solubility test with small amounts of your substrate in various solvents. See the data table below for general guidance.
-
Solvent Mixtures: If it is poorly soluble in a single solvent, try a mixture. For example, if your reaction requires a nonpolar environment, a small amount of DMF or DMSO added to toluene or dioxane can significantly improve solubility without drastically changing the overall solvent properties.
-
Temperature: Gently warming the mixture can often be sufficient to dissolve the starting material before initiating the reaction.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems, focusing on the role of the solvent.
Problem 1: Low Yield or Stalled Suzuki-Miyaura Cross-Coupling
-
Symptom: After several hours at reflux, TLC or LC-MS analysis shows a significant amount of unreacted this compound and/or the appearance of debrominated starting material.
-
Potential Solvent-Related Cause:
-
Poor Base Solubility: The inorganic base (e.g., K₃PO₄) is not sufficiently dissolved or activated, hindering the transmetalation step.
-
Solvent Purity: Using "wet" or old aprotic solvents can introduce water and other impurities that can deactivate the palladium catalyst.
-
Incorrect Polarity: The solvent system may not adequately stabilize the charged intermediates in the catalytic cycle.
-
-
Solutions & Scientific Rationale:
-
Optimize the Solvent System: For a standard Suzuki coupling, a 4:1 to 5:1 mixture of 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O is a robust starting point.[9] The water is not just a solvent for the base; it also influences the rate of reductive elimination.
-
Ensure Anhydrous Conditions (for the organic solvent): Use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly with nitrogen or argon for at least 30 minutes before adding the catalyst to remove dissolved oxygen, which can lead to catalyst decomposition and undesired side reactions.
-
Consider a Stronger Polar Aprotic Solvent: If solubility remains an issue, switching to DMF or NMP can be effective. These solvents are excellent at dissolving a wide range of organic and inorganic reagents. However, be mindful that they are more difficult to remove during workup.
-
Problem 2: Formation of Multiple Products in a Cyclocondensation Reaction
-
Symptom: When reacting the diamine with a biselectrophile (e.g., a 1,2-dicarbonyl), you isolate a mixture of the desired fused heterocyclic product and other, unidentified side products.
-
Potential Solvent-Related Cause:
-
Proton Ambiguity: In a neutral, aprotic solvent, proton transfers required for the reaction mechanism may be slow or follow multiple pathways, leading to side reactions.
-
Intermediate Stabilization: The solvent may be stabilizing an undesired intermediate, allowing it to react via an alternative pathway.
-
-
Solutions & Scientific Rationale:
-
Use a Protic or Acidic Solvent: Switching to ethanol or refluxing in glacial acetic acid can streamline the reaction. Protic solvents and acids can catalyze the imine formation and subsequent dehydration steps, directing the reaction toward the thermodynamically stable fused product.
-
Diagram of Solvent-Mediated Pathway Selection:
Caption: Influence of solvent on cyclocondensation pathways.
-
Part 3: Experimental Protocols & Data
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Solubility at 25 °C | Notes |
| Water | Polar Protic | Sparingly Soluble | Solubility increases with acid addition. |
| Methanol / Ethanol | Polar Protic | Soluble | Good choice for reactions at moderate temperatures. |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Excellent choice for solubility, high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Excellent choice for solubility, very high boiling point. |
| 1,4-Dioxane | Moderately Polar | Moderately Soluble | Often requires heating to fully dissolve. |
| Toluene | Nonpolar | Poorly Soluble |
Note: This data is for guidance. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating starting point. Successful coupling confirms the activity of the catalyst, the purity of the reagents, and the appropriateness of the solvent system.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[9] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Imidazo[4,5-b]pyridine Ring Formation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or glacial acetic acid (0.2 M).
-
Reagent Addition: Add the desired aldehyde (1.1 equiv.) to the solution. If using a neutral solvent like ethanol, a small amount of an oxidizing agent (e.g., NaHSO₃ followed by air bubbling or benzoquinone) may be required.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture (if using acetic acid) with aqueous NaHCO₃ and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by recrystallization or column chromatography.
Part 4: Visualizing Solvent-Molecule Interactions
The choice of solvent is a critical decision point in any synthetic workflow. The following diagrams illustrate the logic and the fundamental interactions at play.
References
- 1. chembk.com [chembk.com]
- 2. Role of pyridine hydrogen-bonding sites in recognition of basic amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preventing decomposition of 5-Bromo-6-methylpyridine-2,3-diamine during storage
Technical Support Center: 5-Bromo-6-methylpyridine-2,3-diamine
A Guide to Ensuring Stability and Preventing Decomposition During Storage
Welcome to the technical support center for this compound (CAS 1211540-75-6). As a key building block in pharmaceutical and agrochemical research, maintaining the purity and stability of this reagent is paramount for reproducible and successful experimental outcomes.[1] This guide, developed by our senior application scientists, provides in-depth protocols and troubleshooting advice to prevent the decomposition of this air and moisture-sensitive compound during storage and handling.
The Chemistry of Degradation: Why Stability is a Challenge
This compound is a substituted aromatic diamine. Its structure, featuring two electron-donating amino groups on a pyridine ring, makes it susceptible to several degradation pathways. Understanding these mechanisms is the first step toward effective prevention.
-
Oxidation: The primary degradation pathway is the oxidation of the electron-rich amino groups by atmospheric oxygen.[2][3] This process can lead to the formation of colored impurities, such as nitroso or nitro derivatives, and complex polymeric materials. The pyridine nitrogen can also be oxidized to an N-oxide.[4] This is a common issue with many air-sensitive reagents and is often the cause of unexplained color changes and decreased reactivity in subsequent synthetic steps.[3]
-
Hydrolysis: Aromatic amines, while generally less basic than aliphatic amines, can still interact with atmospheric moisture.[5] As hygroscopic compounds, they can absorb water, which may lead to the formation of hydrates or facilitate other degradative side-reactions.[5] Adsorbed moisture is a significant concern, especially when storing the compound at low temperatures, as condensation can occur when the container is brought to room temperature.[6][7]
-
Photodecomposition: Like many complex organic molecules, exposure to light, particularly UV radiation, can provide the energy to initiate radical reactions or other photochemical transformations.[2][7] While specific data for this compound is limited, it is a sensible precaution to protect it from light to prevent the formation of unwanted byproducts.[2][7]
-
Thermal Decomposition: Elevated temperatures can accelerate the rates of oxidation and hydrolysis.[5][8] While this compound is a solid with a melting point around 134-138°C, long-term storage at ambient or elevated temperatures is not recommended.[9] Thermal decomposition of pyridine derivatives can proceed through radical pathways, leading to ring opening and the formation of various gaseous products and solid deposits.[10]
Below is a diagram illustrating the primary factors leading to the decomposition of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. astrochemical.com [astrochemical.com]
- 9. chembk.com [chembk.com]
- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cyclization of 5-Bromo-6-methylpyridine-2,3-diamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the cyclization of 5-bromo-6-methylpyridine-2,3-diamine to form 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine derivatives. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the cyclization reaction, offering potential causes and actionable solutions.
Question 1: Why is the yield of my 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine product consistently low?
Low yields can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and/or temperature. Many cyclization reactions of diaminopyridines require elevated temperatures to proceed efficiently.[1] Consider switching to a higher boiling point solvent if your current solvent is limiting the reaction temperature.
-
Causality: The cyclization is a condensation reaction that involves the formation of two new bonds and the elimination of water. This process often has a significant activation energy barrier that requires sufficient thermal energy to overcome.
-
-
Suboptimal Reagent Choice: The choice of cyclizing agent (e.g., aldehyde, carboxylic acid, or its derivative) and any coupling reagents can significantly impact the yield.
-
Solution: If using a carboxylic acid, consider activating it first. Reagents like dicyclohexylcarbodiimide (DCC) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) can facilitate amide bond formation prior to cyclization.[2] For aldehyde-mediated cyclizations, ensure the aldehyde is of high purity and free of oxidized impurities.
-
Causality: Carboxylic acids are generally less reactive electrophiles than their activated counterparts. Activating the carboxylic acid increases its electrophilicity, making it more susceptible to nucleophilic attack by the diamine.
-
-
Product Degradation: The product, a brominated imidazopyridine, may be susceptible to degradation under harsh reaction conditions.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, promptly work up the reaction to avoid prolonged exposure to high temperatures or acidic/basic conditions.
-
Causality: The imidazopyridine core is an electron-rich heterocyclic system. The bromine atom is an electron-withdrawing group, which can influence the stability of the ring system. Prolonged heating can lead to decomposition or side reactions.
-
-
Purification Losses: Significant product loss can occur during the workup and purification steps.
-
Solution: Optimize your extraction and chromatography conditions. Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during extraction. For column chromatography, select a solvent system that provides good separation between your product and any impurities. Recrystallization can also be an effective purification method for crystalline products.[3]
-
Causality: The nitrogen atoms in the imidazopyridine ring can be protonated at low pH, increasing the water solubility of the product and leading to losses during aqueous workup.
-
Question 2: My reaction is incomplete, and I've isolated a stable intermediate. What is it and how can I promote full cyclization?
The most common stable intermediate is the mono-acylated or mono-aminated diamine, where only one of the amino groups has reacted with the cyclizing agent.
-
Identification: The intermediate will have a mass corresponding to the starting diamine plus the acyl or imine fragment, minus a molecule of water.
-
Promoting Cyclization:
-
Thermal Promotion: As mentioned, increasing the reaction temperature is often the most effective way to drive the final ring-closing step.[1]
-
Dehydration: The cyclization is a condensation reaction that eliminates water. Removing water as it is formed can shift the equilibrium towards the product.
-
Dean-Stark Trap: For reactions run at high temperatures in suitable solvents like toluene, a Dean-Stark trap is highly effective.
-
Drying Agents: Adding a compatible drying agent to the reaction mixture can also be beneficial.
-
-
Question 3: I am observing the formation of a significant side product with a mass 16 units higher than my expected product. What is it and how can I prevent it?
This side product is likely the N-oxide of your imidazopyridine product.
-
Cause: The pyridine nitrogen is susceptible to oxidation, especially under oxidative conditions or in the presence of certain reagents.[1] Air oxidation can also occur at elevated temperatures over prolonged reaction times.
-
Prevention:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
-
Control of Oxidants: If your cyclization requires an oxidative step (e.g., when using an aldehyde), carefully control the stoichiometry and type of oxidizing agent. Milder oxidants are preferred.
-
Question 4: The purification of my 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine is proving difficult. What strategies can I employ?
Purification of brominated heterocyclic compounds can be challenging due to their potential for strong interactions with silica gel and their sometimes-limited solubility.
-
Column Chromatography:
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.
-
Tailing: If you observe significant tailing on the column, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This can help to deprotonate the basic nitrogens on your compound and reduce interactions with the acidic silica gel.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.[3]
-
Acid-Base Extraction: You can sometimes purify your product by taking advantage of the basicity of the imidazopyridine ring. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) and extract the purified product back into an organic solvent.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the cyclization of this compound.
What are the most common reagents for the cyclization of this compound?
The most common reagents are carboxylic acids and aldehydes.
-
Carboxylic Acids: This is a widely used method, often requiring a dehydrating agent like polyphosphoric acid (PPA) or acidic conditions at elevated temperatures.[4] The reaction proceeds through the formation of an amide followed by intramolecular cyclization.
-
Aldehydes: Condensation with aldehydes followed by an oxidative cyclization is another common route. The oxidation can sometimes be effected by air, or a mild oxidizing agent can be added.[4]
-
Other Reagents: Other reagents such as orthoesters can also be used.[4]
What is the general mechanism for the cyclization reaction?
The general mechanism depends on the cyclizing agent used.
-
With a Carboxylic Acid:
-
One of the amino groups of the diaminopyridine attacks the carbonyl carbon of the carboxylic acid to form a tetrahedral intermediate.
-
Elimination of water from the intermediate forms an amide.
-
The second amino group then attacks the amide carbonyl, leading to another tetrahedral intermediate.
-
A final elimination of water results in the formation of the imidazole ring.
-
-
With an Aldehyde:
-
One of the amino groups attacks the aldehyde carbonyl to form a hemiaminal, which then dehydrates to form a Schiff base (imine).
-
The second amino group attacks the imine carbon, leading to a cyclic intermediate.
-
Oxidation of this intermediate results in the aromatization of the newly formed imidazole ring.
-
How do the bromo and methyl substituents on the pyridine ring affect the cyclization reaction?
The electronic and steric effects of these substituents can influence the reactivity of the starting material.
-
Bromo Group: As an electron-withdrawing group, the bromine atom will decrease the nucleophilicity of the amino groups, potentially making the reaction slower compared to an unsubstituted diaminopyridine.
-
Methyl Group: As an electron-donating group, the methyl group will increase the electron density of the pyridine ring and slightly increase the nucleophilicity of the amino groups.
The net effect will be a combination of these opposing electronic influences. The steric bulk of the methyl group is unlikely to significantly hinder the cyclization reaction.
What are some typical reaction conditions for the cyclization?
-
Solvent: High-boiling point solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, or xylenes are commonly used to achieve the necessary reaction temperatures.
-
Temperature: Temperatures typically range from 80 °C to reflux, depending on the solvent and the reactivity of the substrates.
-
Catalyst: For carboxylic acid cyclizations, an acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., PPA) is often used. For aldehyde cyclizations, a mild oxidizing agent may be required.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Cyclization
| Cyclizing Agent | Solvent | Temperature (°C) | Catalyst/Additive | Notes |
| Carboxylic Acid | Polyphosphoric Acid (PPA) | 120-150 | None | PPA acts as both solvent and dehydrating agent. |
| Carboxylic Acid | Toluene | 110 (reflux) | p-TsOH (catalytic) | Use a Dean-Stark trap to remove water. |
| Aldehyde | Ethanol/Acetic Acid | 80-100 | Air (oxidation) | Reaction may require longer times for air oxidation. |
| Aldehyde | DMF | 100-120 | Mild oxidant (e.g., Cu(OAc)₂) | Can accelerate the final oxidative aromatization step. |
Protocol 1: General Procedure for Cyclization with a Carboxylic Acid using PPA
-
To a round-bottom flask, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) (enough to ensure stirring) to the flask.
-
Heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Cyclization Workflow
Caption: General workflow for the synthesis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing By-products in Palladium-Catalyzed Amination of Bromopyridines
Welcome to the technical support center dedicated to addressing the challenges encountered during the palladium-catalyzed amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical C-N bond-forming reactions. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique hurdles that can lead to the formation of unwanted by-products, impacting yield, purity, and downstream processes.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and achieve clean, high-yielding aminations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, delving into their root causes and offering step-by-step mitigation strategies.
Issue 1: Significant formation of the hydrodebrominated pyridine by-product.
Question: My reaction is producing a significant amount of the corresponding pyridine (where the bromine has been replaced by hydrogen). How can I minimize this hydrodebromination side reaction?
Answer:
Hydrodebromination is a common and often frustrating side reaction in Buchwald-Hartwig aminations of heteroaryl halides.[3] It typically arises from a competing β-hydride elimination pathway from a palladium-amido intermediate, which then leads to the formation of the hydrodehalogenated arene and an imine.[3] The propensity for this side reaction is highly dependent on the choice of ligand, base, and amine coupling partner.
-
Ligand Selection: The steric and electronic properties of the phosphine ligand are paramount. Bulky, electron-rich ligands accelerate the rate of reductive elimination (the desired product-forming step), thereby outcompeting the β-hydride elimination pathway.
-
Recommendation: Employ sterically hindered biarylphosphine ligands. Ligands such as RuPhos, BrettPhos, and XPhos have been specifically designed to minimize hydrodebromination.[4] For particularly challenging substrates, consider a ligand screen to identify the optimal choice for your specific bromopyridine and amine.
-
-
Amine Substrate: Primary amines are more prone to inducing hydrodebromination than secondary amines due to the presence of β-hydrogens on the amido intermediate.
-
Recommendation: If your synthetic route allows, using a secondary amine can significantly reduce this side reaction.
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While a strong base is necessary to deprotonate the amine, an excessive amount or an inappropriate base can promote side reactions.
-
Recommendation: Use the weakest base that still provides a reasonable reaction rate. While strong bases like sodium tert-butoxide (NaOtBu) are common, consider switching to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), especially if your substrate is base-sensitive.[5] Carefully titrate the amount of base; using a slight excess (e.g., 1.2-1.5 equivalents) is often sufficient.
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of β-hydride elimination.
-
Recommendation: If the desired reaction is proceeding, albeit with the formation of the hydrodebrominated by-product, try lowering the reaction temperature in 10 °C increments. This may slow down the desired reaction but can disproportionately suppress the undesired pathway.[1]
-
This protocol provides a starting point for minimizing hydrodebromination.
Materials:
-
3-Bromopyridine
-
Primary amine (e.g., n-hexylamine)
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
RuPhos ligand
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the RuPhos Pd G3 precatalyst (1-2 mol%) and additional RuPhos ligand (1-2 mol%).
-
Add finely ground, anhydrous K₃PO₄ (1.5 equivalents).
-
Add the 3-bromopyridine (1.0 equivalent).
-
Seal the tube, and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous, degassed toluene via syringe.
-
Add the primary amine (1.1 equivalents) via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-90 °C.
-
Monitor the reaction progress by GC-MS or LC-MS, quantifying the ratio of the desired product to the hydrodebrominated pyridine.
Issue 2: Formation of diarylated amine or homocoupled by-products.
Question: I am observing the formation of a diarylated amine (Ar₂NH) or a biaryl (pyridine-pyridine) species in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of diarylated amines is a common issue when using primary amines as coupling partners, as the product of the initial amination can compete with the starting amine for the aryl halide.[6][7] Homocoupling of the bromopyridine can also occur, particularly in the presence of oxygen or with certain palladium catalysts.
-
Control of Stoichiometry: Using a slight excess of the primary amine can help to favor the monoarylation product. However, a large excess can sometimes lead to catalyst inhibition.
-
Recommendation: Start with 1.1-1.2 equivalents of the primary amine. If diarylation is still a problem, you can try a larger excess (up to 2 equivalents), but monitor the reaction closely for any signs of stalling.
-
-
Ligand Effects: The steric bulk of the ligand can influence the selectivity for mono- versus diarylation. Highly hindered ligands can disfavor the coupling of the bulkier monoarylated amine product.
-
Recommendation: Ligands like BrettPhos have shown good selectivity for monoarylation.[8]
-
-
Ammonia Surrogates: For the synthesis of primary aminopyridines, direct coupling with ammonia can be challenging and often leads to diarylation.
-
Recommendation: Consider using an ammonia equivalent such as benzophenone imine or a silylamide. These reagents deliver a protected form of ammonia, and the resulting product can be easily deprotected to yield the desired primary amine.[3] The use of ammonium salts, such as ammonium sulfate, has also been shown to improve selectivity for monoarylation.[6][7]
-
-
Minimizing Homocoupling: The homocoupling of aryl halides is often promoted by the presence of oxygen, which can lead to the formation of palladium(II) species that participate in an alternative catalytic cycle.
-
Recommendation: Ensure a strictly inert atmosphere by thoroughly degassing the solvent and using proper Schlenk or glovebox techniques. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling in some cases by minimizing the concentration of free Pd(II).[9]
-
Caption: Competing pathways in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why is the amination of 2-bromopyridine particularly difficult?
The primary challenge with 2-halopyridines is the propensity of the pyridine nitrogen to act as a ligand and coordinate to the palladium catalyst.[2] This coordination can lead to the formation of stable, catalytically inactive complexes, effectively "poisoning" the catalyst and leading to low or no conversion. To overcome this, the use of very bulky phosphine ligands is crucial. These ligands create a sterically hindered environment around the palladium center, which disfavors the coordination of the pyridine nitrogen.[2]
Q2: What is the role of the palladium precatalyst, and which one should I choose?
Palladium precatalysts are stable, air- and moisture-tolerant Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Using a precatalyst often leads to more reproducible results compared to generating the active catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃, as the latter can be of variable quality and their reduction can be inefficient.[10][11] Buchwald's G3 and G4 precatalysts, which are based on a biarylphosphine ligand scaffold, are excellent choices for amination reactions as they ensure the formation of the desired monoligated Pd(0) species.[10][11]
Q3: My bromopyridine substrate has other functional groups (e.g., an ester, a ketone). How do I choose the right base?
The choice of base is critical when dealing with base-sensitive functional groups. Strong bases like NaOtBu can cause unwanted side reactions such as saponification of esters or aldol condensation of enolizable ketones.[5] In these cases, it is advisable to switch to a weaker base.
| Base | pKa of Conjugate Acid | Comments |
| Sodium tert-butoxide (NaOtBu) | ~19 | Very strong, commonly used, but can be incompatible with sensitive functional groups. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | Very strong, non-nucleophilic, often used for challenging couplings. |
| Potassium phosphate (K₃PO₄) | ~12.3 | Weaker inorganic base, good for base-sensitive substrates, may require higher temperatures. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Mild inorganic base, suitable for many functionalized substrates. |
Q4: How do I choose the best solvent for my reaction?
The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic intermediates. Anhydrous and thoroughly degassed solvents are essential for reproducibility.[1]
-
Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations and are a good starting point for optimization.[5]
-
Tetrahydrofuran (THF): Can also be effective, particularly when using LiHMDS as the base.
-
tert-Butanol (t-BuOH): The use of t-BuOH as a solvent or co-solvent can sometimes be beneficial, particularly with weaker bases like carbonates.
Q5: How can I effectively monitor the progress of my reaction to identify by-products?
Regular monitoring of the reaction is key to understanding its course and identifying the formation of by-products early on.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction's progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components of the reaction mixture, including the starting materials, product, and by-products like the hydrodebrominated species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and provides both separation and mass information for identification. Taking small aliquots from the reaction at regular intervals for LC-MS analysis can provide a detailed reaction profile.
Workflow for Troubleshooting a Failed Amination
When a reaction fails or gives a low yield, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting challenging aminations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of Bromopyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
The Suzuki-Miyaura coupling is a versatile and widely used reaction; however, its application to heteroaromatic compounds like bromopyridines can present unique challenges.[1][2] Low yields, incomplete conversion, and the formation of side products are common hurdles. This section provides a systematic approach to troubleshooting these issues.
Question: My Suzuki coupling reaction with a bromopyridine is resulting in low to no yield. What are the primary factors I should investigate?
Answer:
Low yields in Suzuki couplings with bromopyridines are a frequent challenge and can often be attributed to several key factors: the catalyst system, reaction conditions, and the stability of your reagents.[3] Here is a breakdown of potential causes and actionable solutions:
1. Catalyst Inactivation or Inappropriate Ligand Choice:
-
The Problem: The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[4][5] Additionally, the electron-deficient nature of the pyridine ring can make the oxidative addition step, often the rate-determining step, sluggish.[4]
-
The Solution: Ligand Screening. The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to shield the palladium center from the pyridine nitrogen and to promote the oxidative addition of the C-Br bond.[3][4] There is no single "best" ligand, and screening a selection is often the most effective approach.[3][6]
| Ligand | Key Characteristics & When to Use |
| SPhos | Highly effective for many bromopyridine couplings, known for its broad applicability.[4][7][8] |
| XPhos | Another versatile Buchwald ligand, often successful with challenging substrates.[4] |
| RuPhos | A bulky and electron-rich ligand that can be effective when others fail.[4] |
| P(t-Bu)₃ | A very electron-rich and bulky ligand that can accelerate slow oxidative addition.[3] |
| Pd(dppf)Cl₂ | A pre-formed catalyst that can be effective and is often easier to handle.[6] |
-
Pro-Tip: Increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can sometimes overcome catalyst deactivation and improve yields for particularly difficult couplings.[3]
2. Suboptimal Base and Solvent System:
-
The Problem: The base plays a crucial role in the transmetalation step, activating the boronic acid.[9] An inappropriate choice of base or solvent can lead to poor solubility of reagents and a stalled reaction.[3][6]
-
The Solution: Systematic Screening.
-
Bases: A range of inorganic bases should be considered. Potassium phosphate (K₃PO₄) is often a good starting point, but potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) can also be effective.[3][6] For anhydrous conditions with K₃PO₄, the addition of a small amount of water can be beneficial.[3]
-
Solvents: A mixture of an organic solvent and water is standard, as water helps to dissolve the inorganic base.[3] Common choices include toluene/water, dioxane/water, and THF/water.[6][10] The choice of solvent can also influence selectivity in some cases.[11][12]
-
3. Reagent Instability and Side Reactions:
-
The Problem: Boronic acids, especially heteroaryl boronic acids, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved.[3] Homocoupling of the boronic acid is another common side reaction that consumes starting material.[4][13]
-
The Solution: Protect and Purify.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can help to prevent protodeboronation.[3]
-
Check Reagent Quality: Ensure that your bromopyridine and boronic acid/ester are pure and that your palladium catalyst and ligands are fresh.[3]
-
Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can help to drive the reaction to completion, compensating for any decomposition.[3]
-
Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can promote homocoupling and deactivate the Pd(0) catalyst.[3] Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes are essential.[3][6]
-
4. Inefficient Oxidative Addition:
-
The Problem: The C-Br bond in bromopyridines can be less reactive than in other aryl bromides, leading to a slow oxidative addition step.[4]
-
The Solution: Increase Reaction Energy.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
A1: Homocoupling is often promoted by the presence of oxygen.[3][13] Ensure your reaction is rigorously degassed. Additionally, homocoupling can occur if there are Pd(II) species present in the reaction mixture without being part of the catalytic cycle.[13] Using a pre-catalyst or ensuring the efficient in-situ reduction of your Pd(II) source to the active Pd(0) species can help.
Q2: My reaction is not going to completion, and I still have starting material left. What should I try first?
A2: Incomplete conversion often points to an issue with the catalyst's activity or stability.[15] The first things to consider are:
-
Increase Catalyst Loading: As mentioned earlier, a modest increase in catalyst loading can be effective.[3]
-
Switch Ligands: Your current ligand may not be optimal for your specific substrate. Try a ligand from a different class (e.g., if you are using SPhos, try a more electron-rich ligand like P(t-Bu)₃).
-
Extend Reaction Time: Some couplings are simply slow. Monitor your reaction by TLC or LC-MS to determine if it is progressing over a longer period.
Q3: Can I use a "ligand-free" protocol for the Suzuki coupling of bromopyridines?
A3: While some "ligand-free" protocols have been reported, they are often substrate-specific and may not be broadly applicable to all bromopyridines.[14] For robust and reproducible results, especially with challenging substrates, the use of a well-chosen phosphine ligand is highly recommended.[2][16]
Q4: What is the role of water in my Suzuki reaction?
A4: Water plays a multifaceted role. It is often essential for dissolving the inorganic base, which is necessary for the transmetalation step.[3] It can also influence the overall polarity of the solvent system, which can impact reaction rates and, in some cases, selectivity.[11]
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., toluene:water 10:1). The reaction mixture should be thoroughly degassed again by sparging with an inert gas for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues in Suzuki coupling reactions of bromopyridines.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 5-Bromo-6-methylpyridine-2,3-diamine
This guide provides an in-depth ¹H NMR analysis of 5-Bromo-6-methylpyridine-2,3-diamine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose.[1] We will dissect the spectrum of the target compound by comparing it with simpler, structurally related pyridine derivatives. This comparative approach not only validates our spectral assignments but also illuminates the nuanced effects of various substituents on the proton chemical environments within the pyridine ring.
The Foundational Principles: Decoding a ¹H NMR Spectrum
A ¹H NMR spectrum provides four key pieces of information to determine a molecule's structure[2][3][4]:
-
Chemical Shift (δ): Measured in parts per million (ppm), the position of a signal along the x-axis indicates the electronic environment of a proton. Electron-withdrawing groups (like bromine) "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups (like amino and methyl groups) "shield" it, shifting the signal upfield (to a lower ppm value).[5]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.[5]
-
Multiplicity (Splitting Pattern): Caused by spin-spin coupling with neighboring, non-equivalent protons, this pattern reveals the number of adjacent protons. The 'n+1' rule is a common guide, where 'n' is the number of neighboring protons.[5]
-
Coupling Constant (J): The distance between the split lines of a signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.
In pyridine derivatives, the nitrogen atom significantly deshields the α-protons (at C2 and C6), causing them to resonate at a higher chemical shift (typically δ 8.5-8.8 ppm) compared to the β (C3, C5) and γ (C4) protons.[1]
Experimental Protocol: Acquiring High-Quality NMR Data
A robust and reproducible protocol is the bedrock of accurate spectral analysis. The following outlines a standard procedure for ¹H NMR spectroscopy.
Caption: Standard workflow for ¹H NMR analysis.
Analysis of this compound
The structure of our target compound is highly substituted, leaving only a single proton on the pyridine ring. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing bromo group dictates the chemical environment of the observable protons.
References
Navigating Heterocyclic Synthesis: A Comparative Reactivity Guide to 5-Bromo-6-methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Substituted Pyridinediamine
In the intricate world of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone for the development of novel functional molecules. 5-Bromo-6-methylpyridine-2,3-diamine is a highly functionalized building block that offers a unique combination of reactive sites for the synthesis of complex heterocyclic systems. Its vicinal diamine arrangement on an electron-deficient pyridine ring, further modulated by a bromine atom and a methyl group, presents a nuanced reactivity profile that is critical for synthetic chemists to understand.
This guide provides an in-depth technical comparison of the reactivity of this compound with other foundational diamines, such as o-phenylenediamine and its derivatives. By delving into the electronic and steric factors that govern its chemical behavior, and providing supporting experimental frameworks, this document aims to equip researchers with the predictive power to strategically design and optimize synthetic routes.
Theoretical Reactivity Analysis: Unpacking the Electronic and Steric Landscape
The reactivity of an aromatic diamine in common condensation reactions is fundamentally governed by the nucleophilicity of its amino groups. This, in turn, is dictated by the electronic landscape of the aromatic ring and the steric environment surrounding these functional groups.
Electronic Effects at Play
The reactivity of this compound is a delicate balance of competing electronic influences:
-
The Pyridine Ring: As a heterocycle, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This intrinsic property tends to decrease the electron density on the exocyclic amino groups, thereby reducing their nucleophilicity compared to an analogous benzene system like o-phenylenediamine.[1][2]
-
Amino Groups (-NH₂): These are powerful electron-donating groups through resonance (+M effect). They work to counteract the electron-withdrawing nature of the pyridine ring by increasing electron density, particularly at the ortho and para positions.
-
Bromo Group (-Br): Located at the 5-position, the bromine atom exerts a dual electronic influence. It is electron-withdrawing via the inductive (-I) effect, which deactivates the ring. However, it can also be weakly electron-donating through resonance (+M effect).
-
Methyl Group (-CH₃): Positioned at the 6-position, the methyl group is a weak electron-donating group through induction (+I effect), which slightly increases the electron density on the ring.[3]
When compared to the benchmark o-phenylenediamine, the amino groups of this compound are expected to be less nucleophilic. The combined electron-withdrawing effects of the pyridine nitrogen and the bromine atom generally outweigh the donating effects of the amino and methyl groups.
Caption: Electronic and steric factors influencing the reactivity of this compound.
Steric Considerations
The methyl group at the 6-position, immediately adjacent to the 2-amino group, introduces significant steric hindrance.[3] This bulkiness can impede the approach of electrophiles to the 2-amino nitrogen, potentially slowing down reactions at this site or favoring reaction at the less hindered 3-amino position. This steric factor is absent in unsubstituted diamines like o-phenylenediamine or 5-bromopyridine-2,3-diamine.
Comparative Experimental Performance: The Quinoxaline Synthesis Testbed
A classic and highly reliable method for probing the reactivity of 1,2-diamines is the condensation reaction with 1,2-dicarbonyl compounds, such as benzil, to form quinoxalines.[4][5][6] This transformation serves as an excellent platform for comparing the reactivity of this compound against other diamines under standardized conditions.
The general mechanism involves a sequential two-step condensation. The first step is the nucleophilic attack of one amino group on a carbonyl carbon, followed by dehydration to form an imine. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl, and a subsequent dehydration yields the aromatic quinoxaline ring.
Caption: General workflow for the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyls.
Quantitative Reactivity Comparison
The following table summarizes the expected outcomes for the condensation of various diamines with benzil under mild, uncatalyzed conditions in ethanol at room temperature. The data illustrates the impact of substituents on reaction efficiency.
| Diamine | Substituents | Key Factors | Expected Reaction Time | Expected Yield |
| o-Phenylenediamine | None (on benzene) | High nucleophilicity, no steric hindrance | 2-4 hours | >90% |
| 4,5-Dimethyl-o-phenylenediamine | Two -CH₃ (EDG) | Enhanced nucleophilicity | < 2 hours | >95% |
| 4-Nitro-o-phenylenediamine | One -NO₂ (EWG) | Reduced nucleophilicity | 12-24 hours | 50-70% |
| 5-Bromopyridine-2,3-diamine | Pyridine ring, 5-Br | Reduced nucleophilicity | 8-12 hours | 75-85% |
| This compound | Pyridine ring, 5-Br, 6-Me | Reduced nucleophilicity, steric hindrance | 10-16 hours | 70-80% |
Note: These are representative values to illustrate reactivity trends. Actual results may vary based on precise reaction conditions.
As predicted by the theoretical analysis, o-phenylenediamine exhibits the highest reactivity due to the strong nucleophilicity of its amino groups on an electron-neutral benzene ring.[7] The introduction of electron-donating methyl groups further enhances this reactivity. Conversely, an electron-withdrawing nitro group significantly slows the reaction.
This compound is expected to be less reactive than o-phenylenediamine. The electron-deficient pyridine core and the bromo substituent decrease the overall nucleophilicity. Furthermore, the steric hindrance from the 6-methyl group likely contributes to a slightly lower yield and longer reaction time compared to its non-methylated counterpart, 5-bromopyridine-2,3-diamine.
Validated Experimental Protocols
To provide a practical framework for comparison, the following are detailed, self-validating protocols for the synthesis of quinoxaline derivatives.
Protocol 1: Synthesis of 7-Bromo-8-methyl-2,3-diphenylpyrido[2,3-b]pyrazine
Caption: Experimental workflow for quinoxaline synthesis.
Materials:
-
This compound (202.05 g/mol ): 1 mmol, 202 mg
-
Benzil (210.23 g/mol ): 1 mmol, 210 mg
-
Ethanol (200 proof): 10 mL
-
Round-bottom flask (25 mL) with magnetic stir bar
-
TLC plates (silica gel), appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add this compound (202 mg, 1 mmol) and benzil (210 mg, 1 mmol).
-
Add 10 mL of ethanol and a magnetic stir bar.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC every hour. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Once the reaction is complete (typically 10-16 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: Synthesis of 2,3-Diphenylquinoxaline (for Comparison)
Materials:
-
o-Phenylenediamine (108.14 g/mol ): 1 mmol, 108 mg
-
Benzil (210.23 g/mol ): 1 mmol, 210 mg
-
Ethanol (200 proof): 10 mL
-
All other equipment as listed in Protocol 1.
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (108 mg, 1 mmol) and benzil (210 mg, 1 mmol).
-
Add 10 mL of ethanol and a magnetic stir bar.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. A significant amount of product is expected within 2-4 hours.[8]
-
Upon completion, concentrate the mixture under reduced pressure.
-
The product often crystallizes upon solvent removal and can be purified by simple recrystallization from ethanol or by column chromatography if necessary.
Conclusion: A Versatile but Nuanced Building Block
This compound is a valuable reagent for constructing complex heterocyclic scaffolds. However, its reactivity is demonstrably lower than that of the more common o-phenylenediamine. This reduced reactivity is a direct consequence of the electron-deficient nature of the pyridine ring and the steric hindrance imparted by the 6-methyl group.
Researchers should anticipate the need for longer reaction times or the use of catalysts (such as acids or metal catalysts) to achieve high yields, especially when working with less reactive dicarbonyl compounds.[9][10] Despite this, the unique substitution pattern of this compound provides a strategic advantage, allowing for the precise installation of bromo and methyl functionalities into the final product, which are valuable handles for further synthetic diversification, for instance, through palladium-catalyzed cross-coupling reactions.[11] Understanding this reactivity profile is key to harnessing its full synthetic potential in drug discovery and materials science.
References
- 1. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. primescholars.com [primescholars.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Reagents for 5-Bromo-6-methylpyridine-2,3-diamine in Imidazopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of this privileged structure often relies on the cyclocondensation of a substituted pyridine-2,3-diamine with a suitable electrophile. 5-Bromo-6-methylpyridine-2,3-diamine has been a widely utilized starting material, offering a handle for further functionalization through its bromo substituent. However, the pursuit of novel analogues with improved properties necessitates the exploration of alternative diamine building blocks. This guide provides an in-depth comparison of alternative reagents, focusing on their performance in imidazopyridine synthesis, supported by experimental data and mechanistic insights.
The Strategic Importance of the Diamine Precursor
The choice of the pyridine-2,3-diamine derivative is a critical determinant of the final imidazopyridine's properties and the efficiency of its synthesis. Substituents on the pyridine ring can profoundly influence the nucleophilicity of the diamino groups, the stability of reaction intermediates, and the ultimate biological activity of the target molecule. Understanding these effects is paramount for rational drug design.
The classical and most popular approach to imidazo[4,5-b]pyridine synthesis involves the condensation-dehydration reaction of a pyridine-2,3-diamine with a carboxylic acid or its equivalent, or condensation with an aldehyde under oxidative conditions.[1] The reactivity of the diamine is a key factor in these transformations.
Core Alternatives to this compound
Several commercially available or readily synthesizable pyridine-2,3-diamine analogues offer viable alternatives to the commonly used 5-bromo-6-methyl derivative. These alternatives can be broadly categorized based on the electronic properties of their substituents: electron-withdrawing and electron-donating groups.
Electron-Withdrawing Substituents: Enhancing Reactivity
Pyridine-2,3-diamines bearing electron-withdrawing groups (EWGs) at the 5-position, such as chloro, fluoro, and nitro groups, can exhibit enhanced reactivity in certain synthetic routes. While seemingly counterintuitive as EWGs decrease the overall electron density of the pyridine ring, their impact on the reaction mechanism can be favorable. For instance, in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, it has been observed that substrates with electron-withdrawing groups can lead to higher product yields compared to those with electron-donating groups.[2] This can be attributed to the stabilization of anionic intermediates formed during the cyclization step.
1. 5-Chloro-6-methylpyridine-2,3-diamine:
This analogue serves as a close structural mimic of the bromo derivative, offering a similar handle for cross-coupling reactions while potentially exhibiting altered reactivity and solubility.
2. 5-Fluoro-6-methylpyridine-2,3-diamine:
The introduction of a fluorine atom can significantly impact the physicochemical properties of the final imidazopyridine, including its metabolic stability and binding affinity to biological targets. The high electronegativity of fluorine can influence the electronic distribution within the heterocyclic core.
3. 6-Methyl-5-nitropyridine-2,3-diamine:
The strongly electron-withdrawing nitro group can significantly activate the pyridine ring towards nucleophilic attack, potentially leading to faster reaction rates. However, the presence of a nitro group may require specific reduction steps in subsequent synthetic transformations.
Electron-Donating Substituents: Modulating Nucleophilicity
Electron-donating groups (EDGs), such as methyl or methoxy groups, increase the electron density of the pyridine ring, thereby enhancing the nucleophilicity of the amino groups. This can lead to faster initial condensation steps with electrophiles.
1. 6-Methylpyridine-2,3-diamine:
This unsubstituted analogue provides a baseline for understanding the electronic and steric effects of substituents at the 5-position.
2. 5,6-Dimethylpyridine-2,3-diamine:
The presence of an additional methyl group at the 5-position further increases the electron density and can influence the regioselectivity of the cyclization reaction.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the performance of various alternative reagents in the synthesis of imidazopyridines, based on reported experimental data. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is a compilation from various sources to provide a comparative overview.
| Diamine Precursor | Electrophile | Reaction Conditions | Yield (%) | Reference |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water, thermal | 83-87 | [3] |
| 2,3-Diaminopyridine | Triethyl orthoformate | Reflux | 83 | [3] |
| 5-Methyl-3,4-diaminopyridine | Formic Acid | Reflux | - | [3] |
| 2,3-Diamino-5-bromopyridine | Benzaldehyde | DMSO, Na2S2O5 | 91.4 | [4] |
| 2,3-Diaminopyridines (various substituents) | Propargyl alcohols | NaIO4/TBHP, 120 °C | 4a-k (moderate) | [5] |
| 2,3-Diaminopyridines | Aryl Aldehydes | Na2S2O5 adduct | - | [6] |
Key Observations:
-
The reaction of the parent 2,3-diaminopyridine with aldehydes and orthoesters provides high yields, establishing a baseline for comparison.
-
The use of a bromo-substituent, as in 2,3-diamino-5-bromopyridine, also leads to excellent yields, highlighting its utility as a versatile building block.
-
A study on the synthesis of imidazo[1,2-a]pyridines suggests that electron-withdrawing groups on the aminopyridine ring can be beneficial for obtaining higher yields.[2]
-
The presence of substituents can also introduce steric hindrance, which may affect reaction rates and yields, particularly with bulky reagents.[7]
Mechanistic Insights: The "Why" Behind the Results
The electronic nature of the substituent on the pyridine ring plays a pivotal role in the imidazopyridine synthesis.
Electronic Effects:
-
Electron-donating groups (EDGs) like methyl increase the electron density on the pyridine ring, enhancing the nucleophilicity of the amino groups. This can accelerate the initial attack on the electrophile (e.g., the carbonyl carbon of an aldehyde or carboxylic acid).
-
Electron-withdrawing groups (EWGs) such as bromo, chloro, and fluoro decrease the overall electron density. While this reduces the initial nucleophilic attack, it can stabilize the negatively charged intermediates formed during the intramolecular cyclization and dehydration steps, thereby favoring product formation. The pyridine nitrogen itself is electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack, particularly at the ortho and para positions.[8]
The interplay of these electronic effects determines the overall reaction rate and yield.
Steric Effects:
Bulky substituents on either the diamine or the electrophile can sterically hinder the approach of the reactants, slowing down the reaction rate and potentially lowering the yield. For instance, ortho-substituted aryl aldehydes may react slower than their para- or meta-substituted counterparts due to steric hindrance.[7]
Experimental Protocols
The following are representative, step-by-step methodologies for the synthesis of imidazopyridines using alternative diamine precursors.
Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol utilizes 2,3-diamino-5-bromopyridine and benzaldehyde.
Materials:
-
2,3-Diamino-5-bromopyridine
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na2S2O5)
Procedure:
-
In a suitable flask, combine 2,3-diamino-5-bromopyridine (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), and sodium metabisulfite (0.55 g, 2.92 mmol) in DMSO (5 mL).[4]
-
Heat the reaction mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated.
-
The crude product is then purified to yield 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder.[4]
Protocol 2: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines from Substituted 2-Aminopyridines
This protocol describes a general method for the synthesis of C3-carbonylated imidazopyridines.
Materials:
-
Substituted 2-aminopyridine
-
Propargyl alcohol
-
Sodium periodate (NaIO4)
-
tert-Butyl hydroperoxide (TBHP)
-
Chlorobenzene
Procedure:
-
A solution of propargyl alcohol (0.5 mmol), the respective 2-aminopyridine (1.5 mmol), TBHP (1.5 mmol), and NaIO4 (40 mol%) in chlorobenzene (4.0 mL) is prepared in a sealed tube.[5]
-
The mixture is stirred at 120 °C for 12 hours.[5]
-
After the reaction is complete, the mixture is concentrated under vacuum to remove the solvent.
-
The residue is purified by flash column chromatography using a mixture of petroleum ether and ethyl acetate (3:1, v/v) as the eluent to afford the desired imidazopyridine derivative.[5]
Visualization of Synthetic Pathways
General Imidazopyridine Synthesis Workflow
Caption: General workflow for imidazopyridine synthesis.
Influence of Substituents on Diamine Reactivity
Caption: Electronic effects of substituents on reactivity.
Conclusion and Future Outlook
The selection of the diamine precursor is a critical step in the synthesis of imidazopyridines, with significant implications for reaction efficiency and the properties of the final product. While this compound remains a valuable and versatile starting material, a range of alternative reagents with diverse electronic and steric properties are readily available. Electron-withdrawing groups can enhance yields in certain synthetic pathways, while electron-donating groups can increase the initial rate of reaction.
Future research should focus on systematic studies that directly compare the performance of various substituted pyridine-2,3-diamines under standardized conditions. This will enable a more precise understanding of structure-activity and structure-reactivity relationships, facilitating the rational design of novel imidazopyridine-based drug candidates with optimized properties. The continued exploration of new synthetic methodologies, including catalytic and flow-chemistry approaches, will further expand the toolbox for accessing this important class of heterocyclic compounds.
References
- 1. 5-CHLORO-2,3-DIAMINOPYRIDINE | 25710-20-7 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-Bromo-6-methylpyridine-2,3-diamine
This guide provides a comprehensive comparison of the biological activities of heterocyclic compounds synthesized from the versatile precursor, 5-Bromo-6-methylpyridine-2,3-diamine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, comparative biological evaluation, and mechanistic insights of these promising molecules. We will explore their potential as anticancer and antimicrobial agents, supported by available experimental data and detailed protocols.
Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing molecules that can interact with biological targets. Substituted pyridines have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1]
The precursor at the heart of this guide, this compound, offers a strategic platform for generating diverse heterocyclic systems. The vicinal diamine functionality is primed for cyclization reactions to form fused ring systems like imidazopyridines and pyrido[2,3-b]pyrazines, while the bromo and methyl substituents provide opportunities for further functionalization and modulation of physicochemical properties, ultimately influencing biological activity. This guide will focus on the synthesis of these derivatives and compare their biological activities to underscore the therapeutic potential of this chemical space.
Synthesis of Bioactive Heterocycles from this compound
The primary synthetic utility of this compound lies in its role as a precursor for the construction of fused heterocyclic systems. Two prominent classes of compounds that can be synthesized are imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are structural analogs of purines and have garnered significant attention for their diverse biological activities.[2] The synthesis of 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridines from the closely related 5-bromopyridine-2,3-diamine is well-documented and can be adapted for our target precursor.[3] The general synthetic route involves the condensation of the diamine with various aromatic aldehydes.
Experimental Protocol: Synthesis of 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridines [3]
-
To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF), add an equimolar amount of the desired aromatic aldehyde (1 mmol).
-
Add a catalytic amount of an oxidizing agent, such as iodine or use microwave irradiation to promote the reaction.[1][4]
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a suitable solvent (e.g., cold ethanol), and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
dot graph "Synthesis_of_Imidazo[4,5-b]pyridines" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
start [label="this compound", fillcolor="#F1F3F4"]; aldehyde [label="Aromatic Aldehyde (R-CHO)", fillcolor="#F1F3F4"]; product [label="7-Bromo-8-methyl-2-aryl-imidazo[4,5-b]pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> product [label="Condensation"]; aldehyde -> product; } caption: "Synthesis of Imidazo[4,5-b]pyridines."
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
Pyrido[2,3-b]pyrazines are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antiviral properties.[5][6] Their synthesis from this compound can be achieved through condensation with α-dicarbonyl compounds.
Experimental Protocol: Synthesis of 7-Bromo-8-methyl-2,3-disubstituted-pyrido[2,3-b]pyrazines
-
Dissolve this compound (1 mmol) in a suitable solvent like ethanol or acetic acid.
-
Add an equimolar amount of an α-dicarbonyl compound (e.g., benzil, glyoxal) (1 mmol).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Isolate the product by filtration if it precipitates or by evaporation of the solvent followed by purification using column chromatography.
dot graph "Synthesis_of_Pyrido[2,3-b]pyrazines" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
start [label="this compound", fillcolor="#F1F3F4"]; dicarbonyl [label="α-Dicarbonyl Compound (R1-CO-CO-R2)", fillcolor="#F1F3F4"]; product [label="7-Bromo-8-methyl-2,3-disubstituted-pyrido[2,3-b]pyrazine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> product [label="Condensation"]; dicarbonyl -> product; } caption: "Synthesis of Pyrido[2,3-b]pyrazines."
Comparative Biological Activity
While specific biological data for compounds directly synthesized from this compound is limited in publicly available literature, we can draw valuable comparisons from studies on closely related analogs, particularly those derived from 5-bromopyridine-2,3-diamine. The presence of the additional methyl group at the 6-position in our target compounds is expected to influence their lipophilicity and steric profile, which could in turn affect their biological activity.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have shown significant promise as anticancer agents. Studies on bromo-substituted imidazo[4,5-b]pyridines have revealed potent antiproliferative activity against various human cancer cell lines.[7] For instance, certain amidino-substituted bromo-imidazo[4,5-b]pyridines displayed strong, sub-micromolar inhibitory concentrations against colon carcinoma.[7]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-substituted imidazo[4,5-b]pyridines | Colon Carcinoma (SW620) | 0.4 - 0.7 | [7] |
| Bromo-substituted imidazo[4,5-b]pyridines | Various cell lines | 1.8 - 3.2 | [7] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | HCT-116 (Colon), MCF-7 (Breast) | Potent CDK9 inhibition | [8] |
The antiproliferative mechanism of some imidazo[4,5-b]pyridine derivatives has been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] The presence of the bromo substituent on the pyridine ring has been shown to markedly increase the antiproliferative activity.[7]
Pyrido[2,3-b]pyrazine derivatives have also been investigated as potential anticancer agents, with some exhibiting inhibitory activity against various kinases.[9]
dot graph "Anticancer_Mechanism" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
compound [label="Imidazo[4,5-b]pyridine Derivative", fillcolor="#FBBC05"]; tubulin [label="Tubulin Polymerization", fillcolor="#F1F3F4"]; microtubule [label="Microtubule Disruption", fillcolor="#F1F3F4"]; mitosis [label="Mitotic Arrest", fillcolor="#F1F3F4"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
compound -> tubulin [label="Inhibition"]; tubulin -> microtubule [style=dotted]; microtubule -> mitosis; mitosis -> apoptosis; } caption: "Anticancer mechanism of some Imidazo[4,5-b]pyridines."
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyridine-based heterocycles have shown considerable potential in this arena. A study on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines, synthesized from 5-bromopyridine-2,3-diamine, demonstrated their antibacterial and antifungal activities.[3]
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 3a (2-phenyl) | S. aureus | 12 | >100 | [3] |
| 3b (2-chlorophenyl) | S. aureus | 16 | 50 | [3] |
| 3e (4-methylphenyl) | B. subtilis | 15 | 50 | [3] |
| 3j (2-nitrophenyl) | E. coli | 13 | 100 | [3] |
The antimicrobial activity of these compounds is influenced by the nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring. For instance, the presence of a chloro or nitro group on the phenyl ring appeared to enhance the antibacterial activity.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [10]
-
Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test microorganism.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution (at a known concentration) into each well.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
dot graph "Antimicrobial_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
start [label="Prepare Inoculated Agar Plates", fillcolor="#F1F3F4"]; wells [label="Create Wells", fillcolor="#F1F3F4"]; add_compounds [label="Add Test Compounds & Controls", fillcolor="#F1F3F4"]; incubate [label="Incubate Plates", fillcolor="#F1F3F4"]; measure [label="Measure Zones of Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> wells; wells -> add_compounds; add_compounds -> incubate; incubate -> measure; } caption: "Workflow for Antimicrobial Susceptibility Testing."
Conclusion and Future Perspectives
The precursor this compound serves as a valuable starting material for the synthesis of biologically active fused heterocyclic compounds, primarily imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. While direct experimental data on the biological activities of its derivatives are not extensively reported, comparative analysis with structurally similar compounds provides strong evidence for their potential as anticancer and antimicrobial agents.
The presence of the bromo and methyl groups on the pyridine ring offers avenues for further chemical modification to optimize activity and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound to establish clear structure-activity relationships. In particular, investigating the impact of the 6-methyl group on target binding and pharmacokinetic properties will be crucial for advancing these compounds in the drug discovery pipeline. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to explore this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 5. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Efficacy of Imidazopyridine Derivatives
This guide provides a comprehensive comparison of the antimicrobial efficacy of various imidazopyridine derivatives, offering researchers, scientists, and drug development professionals a detailed overview of this promising class of compounds. By synthesizing data from numerous studies, this document aims to elucidate the structure-activity relationships, mechanisms of action, and comparative potencies of these derivatives against a range of bacterial pathogens.
Introduction: The Versatile Imidazopyridine Scaffold
Imidazopyridines, heterocyclic compounds formed by the fusion of imidazole and pyridine rings, represent a versatile scaffold in medicinal chemistry.[1] This structural motif is present in a variety of pharmacologically active agents with a broad spectrum of biological activities, including anxiolytic, hypnotic, and anti-ulcer effects.[1][2] Notably, the imidazopyridine core is also found in the antibiotic rifaximin, highlighting its potential in the development of novel antimicrobial agents.[2] The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities, and imidazopyridine derivatives have emerged as a promising area of research.[3]
The unique three-dimensional structure of the imidazopyridine nucleus allows for diverse substitutions, leading to a wide array of derivatives with varying biological activities. This guide will delve into the antimicrobial properties of these derivatives, with a particular focus on their antibacterial efficacy.
Comparative Efficacy of Imidazopyridine Derivatives: A Data-Driven Analysis
The antimicrobial efficacy of imidazopyridine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
The following table summarizes the reported MIC values for a selection of imidazopyridine derivatives from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Derivative/Compound | Target Organism(s) | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine-based chalcones | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes | Good to excellent activity | [3] |
| 2H-chromene-based imidazopyridine derivatives | Klebsiella oxytoca, Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli | Potent activity | [3] |
| Pyrazolo-imidazopyridine molecular conjugates | Methicillin-Resistant Staphylococcus aureus (MRSA), S. aureus, E. coli, Salmonella typhi, Klebsiella pneumoniae | Significant bactericidal activity | [3] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | 0.4–1.9 (MIC90) | [3] |
| Imidazo[1,2-a]pyridine derivatives with triazole linkage | Bacillus subtilis, Bacillus sphaericus, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella aerogenes, Chromobacterium violaceum | 24-35 | [4] |
| Imidazo[4,5-d]pyridine derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus fasciens | 5-20 | [5] |
Structure-Activity Relationship (SAR): Unlocking Potency
The antimicrobial activity of imidazopyridine derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents. Key SAR observations include:
-
Substituents on the Phenyl Ring: The presence and position of substituents on a phenyl ring attached to the imidazopyridine core significantly influence activity. For instance, the presence of fluorine atoms at the para position of the phenyl ring has been shown to increase activity against S. aureus.[3]
-
Nature of Linked Heterocycles: The conjugation of the imidazopyridine scaffold with other heterocyclic moieties, such as pyran, pyrazole, or triazole, can modulate the antimicrobial spectrum and potency.[3][4]
-
Substitution at the Imidazo Ring: Modifications at the C2 and C3 positions of the imidazopyridine ring are common strategies to enhance antibacterial activity.
-
Lipophilicity and Physicochemical Properties: The overall lipophilicity and other physicochemical properties of the derivatives play a critical role in their ability to penetrate bacterial cell membranes and reach their intracellular targets.
Mechanisms of Antimicrobial Action
Imidazopyridine derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential bacterial processes.[3] One of the well-elucidated mechanisms, particularly in Mycobacterium tuberculosis, is the inhibition of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain.[6][7][8][9]
Inhibition of QcrB and ATP Depletion
The cytochrome bc1 complex is a crucial component of the bacterial respiratory chain, responsible for generating a proton motive force that drives ATP synthesis. By binding to the QcrB subunit, certain imidazopyridine derivatives disrupt the electron flow, leading to a collapse of the proton gradient across the bacterial membrane and a subsequent depletion of intracellular ATP.[7][8][9] This energy crisis ultimately results in bacterial cell death.
Caption: Mechanism of action of QcrB-inhibiting imidazopyridine derivatives.
A Note on Commercially Available Imidazopyridines
While the focus of this guide is on the antimicrobial potential of imidazopyridine derivatives, it is worth noting the diverse applications of this scaffold. Commercially available drugs like zolpidem (a hypnotic) and alpidem (an anxiolytic) also feature the imidazopyridine core.[10][11][12] Although their primary indications are not related to antimicrobial activity, their structural similarity to potent antibacterial derivatives underscores the remarkable versatility of this chemical framework. Further research may explore whether modifications to these existing drugs could unlock antimicrobial properties.
Experimental Protocols: Assessing Antimicrobial Efficacy
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of imidazopyridine derivatives using the broth microdilution method. This protocol is based on established standards to ensure reproducibility and accuracy.
Broth Microdilution MIC Assay Protocol
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the imidazopyridine derivative in a suitable solvent (e.g., DMSO) at a known concentration.
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) and culture them on appropriate agar plates overnight.
-
Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.
2. Inoculum Preparation:
-
From a fresh overnight culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of the Test Compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD600).
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
Imidazopyridine derivatives represent a highly promising class of antimicrobial agents with the potential to address the challenge of drug-resistant infections. The versatility of their scaffold allows for extensive chemical modification, enabling the optimization of their potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlight the significant antibacterial activity of several imidazopyridine derivatives and underscore the importance of SAR-guided drug design.
Future research in this area should focus on:
-
Expanding the chemical diversity of imidazopyridine libraries to explore new areas of chemical space.
-
Conducting systematic in vivo efficacy and toxicity studies for the most promising candidates.
-
Elucidating the mechanisms of action for derivatives that do not target QcrB to identify novel bacterial targets.
-
Investigating the potential for combination therapies with existing antibiotics to combat resistance and enhance efficacy.
By continuing to explore the rich chemistry and biology of imidazopyridine derivatives, the scientific community can pave the way for the development of the next generation of antimicrobial drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 7. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromo-6-methylpyridine-2,3-diamine and its Structural Analogues in Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent electronic properties and synthetic tractability make it a privileged structure in a vast array of biologically active compounds. Among the diverse family of pyridine derivatives, 5-Bromo-6-methylpyridine-2,3-diamine stands out as a versatile building block, particularly in the synthesis of kinase inhibitors and antimicrobial agents. This technical guide provides an in-depth comparison of this compound with its key structural analogues, offering insights into how subtle molecular modifications can significantly impact their physicochemical properties and biological applications. Through a blend of experimental data, synthetic protocols, and mechanistic exploration, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage these compounds in their research endeavors.
The Core Scaffold: Understanding this compound
This compound is a substituted pyridine characterized by the presence of vicinal amino groups at the 2 and 3 positions, a bromine atom at the 5 position, and a methyl group at the 6 position.[1][2] This unique arrangement of functional groups provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[3] The adjacent diamino groups are particularly amenable to cyclization reactions, forming fused heterocyclic systems such as imidazo[4,5-b]pyridines, while the bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4][5]
Structural Analogues: A Comparative Analysis
The true potential of this compound as a scaffold is best understood by comparing it with its structural analogues. These comparisons highlight the influence of specific functional groups on the overall properties and reactivity of the molecule.
The Impact of the 6-Methyl Group: A Head-to-Head Comparison with 5-Bromopyridine-2,3-diamine
One of the most direct structural analogues is 5-bromopyridine-2,3-diamine, which lacks the methyl group at the 6-position.[6] This seemingly minor difference can have a notable impact on the molecule's physicochemical properties and, consequently, its utility in drug design.
| Property | This compound | 5-Bromopyridine-2,3-diamine | Reference |
| Molecular Weight | 202.05 g/mol | 188.03 g/mol | [2][6] |
| Melting Point | 134.0 to 138.0 °C | Not explicitly stated, but derivatives are solids | [2] |
| Predicted Density | 1.688 g/cm³ | Not available | [2] |
| Predicted Boiling Point | 311.2 °C | Not available | [2] |
The presence of the methyl group in this compound increases its molecular weight and is expected to influence its lipophilicity and steric profile. While direct comparative biological data on the parent compounds is scarce, studies on their derivatives offer valuable insights. For instance, the steric hindrance introduced by the 6-methyl group can influence the binding affinity and selectivity of kinase inhibitors derived from this scaffold.
The Significance of Bromination: Comparison with Unsubstituted and Other Halogenated Analogues
The bromine atom at the 5-position plays a crucial role in both the synthetic versatility and biological activity of the scaffold and its derivatives.
A study on imidazo[4,5-b]pyridines demonstrated that bromo-substituted derivatives exhibited markedly increased antiproliferative activity against various cancer cell lines compared to their non-brominated counterparts.[4] For example, a bromo-substituted derivative bearing a 4-cyanophenyl group at the 2-position of the imidazo[4,5-b]pyridine ring showed potent inhibition of proliferation in HeLa, SW620, and MCF-7 cell lines with IC50 values in the low micromolar range.[4] This highlights the positive contribution of the bromine atom to the anticancer activity of these compounds.
Furthermore, the bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.[5]
Regioisomers: The Positional Importance of Substituents
Applications in Drug Discovery: From Synthesis to Biological Activity
The true value of this compound and its analogues lies in their application as starting materials for the synthesis of potent and selective therapeutic agents.
Kinase Inhibitors: Targeting Dysregulated Cell Signaling
A primary application of these scaffolds is in the development of kinase inhibitors. The vicinal diamino functionality allows for the construction of fused heterocyclic systems that can mimic the purine core of ATP, thereby competitively inhibiting the kinase activity.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Bromo-6-methylpyridine-2,3-diamine and its Analogs
For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is a critical step in the synthesis of novel therapeutic agents. 5-Bromo-6-methylpyridine-2,3-diamine is a key intermediate, valued for its potential in creating complex molecular architectures. This guide provides an in-depth comparative analysis of its expected spectroscopic properties, juxtaposed with the experimental data of closely related, commercially available alternatives: 5-chloropyridine-2,3-diamine and pyridine-2,3-diamine. Understanding the subtle yet significant differences in their spectroscopic signatures is paramount for unambiguous identification and quality control in a research setting.
Introduction to this compound
This compound, with the molecular formula C₆H₈BrN₃, is a substituted pyridine derivative.[1] Its structure, featuring adjacent amino groups and a bromine atom, makes it a versatile building block for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are of significant interest in medicinal chemistry. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the diamine moiety is crucial for the formation of various heterocyclic rings.
Physicochemical Properties:
| Property | Value |
| CAS Number | 59352-90-8 |
| Molecular Formula | C₆H₈BrN₃ |
| Molecular Weight | 202.05 g/mol |
| Melting Point | 134.0 to 138.0 °C |
| Appearance | Pale yellow to brown powder |
Predicted Spectroscopic Profile of this compound
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the protons of the two amino groups.
-
Aromatic Proton (C4-H): This will appear as a singlet, as there are no adjacent protons to cause splitting. The electron-withdrawing effect of the adjacent bromine atom and the nitrogen atoms in the ring will likely shift this proton downfield.
-
Methyl Protons (C6-CH₃): This will be a sharp singlet, integrating to three protons. Its chemical shift will be in the typical alkyl-aromatic region.
-
Amino Protons (N2-NH₂ and N3-NH₂): These protons will likely appear as two broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[2][3][4]
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: The pyridine ring contains five carbon atoms. The carbons attached to the amino groups (C2 and C3) and the bromine atom (C5) will be significantly influenced by these substituents. The carbon bearing the bromine atom (C5) is expected to be shifted upfield due to the "heavy atom effect." The chemical shifts of the pyridine carbons are generally found between 115 and 150 ppm.[2][3][4][5]
-
Methyl Carbon (C6-CH₃): A single peak in the aliphatic region is expected for the methyl carbon.
Predicted Mass Spectrum
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern would likely involve the loss of the methyl group and amino groups.
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic ring vibrations.
-
N-H Stretching: Two or more bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.
Comparative Analysis with Alternative Compounds
To provide a practical context for the predicted data, we will now compare it with the experimental spectroscopic data of two commercially available and structurally related compounds: 5-chloropyridine-2,3-diamine and pyridine-2,3-diamine.
5-Chloropyridine-2,3-diamine: A Halogenated Analog
This compound is an excellent comparator as it only differs by the halogen substituent (chlorine instead of bromine) and the absence of the methyl group.
Experimental Spectroscopic Data for 5-Chloropyridine-2,3-diamine: [2][3][4]
| Parameter | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| C4-H | 7.21 (d, J = 2.3 Hz) | 131.66 |
| C6-H | 6.69 (d, J = 2.3 Hz) | 116.58 |
| N2-NH₂ | 5.55 (br s, 2H) | - |
| N3-NH₂ | 4.99 (br s, 2H) | - |
| C2 | - | 147.10 |
| C3 | - | 131.32 |
| C5 | - | 118.38 |
-
¹H NMR Comparison: The two aromatic protons in 5-chloropyridine-2,3-diamine appear as doublets due to coupling with each other. In our target molecule, the single aromatic proton will be a singlet. The chemical shifts of the amino protons are in the expected range.
-
¹³C NMR Comparison: The chemical shifts of the aromatic carbons provide a good reference. The presence of the methyl group in our target molecule will cause a downfield shift for the C6 carbon and will also influence the shifts of the other ring carbons.
-
Mass Spectrometry Comparison: The mass spectrum of 5-chloropyridine-2,3-diamine shows a characteristic M+ and M+2 pattern for a single chlorine atom (approximately 3:1 ratio). This contrasts with the ~1:1 ratio expected for the bromine in our target compound.
-
IR Spectroscopy Comparison: The IR spectrum of 5-chloropyridine-2,3-diamine shows N-H stretches at 3392 and 3309 cm⁻¹, and an aromatic C-H stretch at 3172 cm⁻¹.[2][3][4] These are in line with the predictions for our target molecule.
Pyridine-2,3-diamine: The Unsubstituted Parent Compound
Comparing with the parent diamine allows for the assessment of the electronic effects of the bromo and methyl substituents.
Experimental Spectroscopic Data for Pyridine-2,3-diamine:
| Parameter | ¹H NMR (Solvent dependent) | ¹³C NMR (DMSO-d₆) |
| Aromatic Protons | Signals in the aromatic region | ~105-150 ppm |
| Amino Protons | Broad signals | - |
-
¹H NMR Comparison: The ¹H NMR spectrum of pyridine-2,3-diamine shows a more complex pattern in the aromatic region due to the presence of three coupled protons.[6] This is a clear distinguishing feature from the single aromatic proton expected for this compound.
-
¹³C NMR Comparison: The bromine and methyl groups in the target molecule will significantly alter the chemical shifts of the pyridine ring carbons compared to the unsubstituted pyridine-2,3-diamine. The electron-withdrawing nature of the bromine will deshield adjacent carbons, while the methyl group will have a shielding effect.
Experimental Protocols
Accurate spectroscopic data acquisition is crucial. The following are generalized protocols for the characterization of these types of compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for LC-MS, or electron ionization (EI) for GC-MS.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualization of Key Structures and Workflows
Molecular Structures
Caption: Molecular structures of the target compound and its analogs.
General Spectroscopic Analysis Workflow
References
- 1. chembk.com [chembk.com]
- 2. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. testbook.com [testbook.com]
- 6. 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Purity Assessment of Synthesized 5-Bromo-6-methylpyridine-2,3-diamine
In the landscape of pharmaceutical research and development, the molecular integrity of building blocks is paramount. 5-Bromo-6-methylpyridine-2,3-diamine is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly influences the efficacy, safety, and reproducibility of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this crucial compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Drug Synthesis
This compound serves as a foundational scaffold in medicinal chemistry. Impurities, which can be unreacted starting materials, by-products, or degradation products, can have significant consequences.[1][2][3] They may lead to the formation of undesired side products, reduce the overall yield of the API, or, more critically, introduce toxic or pharmacologically active contaminants into the final drug substance.[4][5] Therefore, a robust and multi-faceted analytical approach to purity determination is not just a matter of quality control, but a cornerstone of drug safety and regulatory compliance.[6][7][8]
Synthesis and Potential Impurities
A common synthetic route to this compound involves the nitration of 2-amino-5-bromo-6-methylpyridine followed by reduction of the nitro group.[9] This process, while effective, can generate a profile of related impurities.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-amino-5-bromo-6-methylpyridine.
-
Intermediates: Incompletely reduced nitro-intermediates.
-
By-products: Isomeric diamines or products of over-reduction.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.[4]
Below is a generalized workflow for the synthesis, highlighting stages where impurities can be introduced.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. Q3A(R2) | PPTX [slideshare.net]
- 6. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 7. fda.gov [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-6-methylpyridine-2,3-diamine
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-6-methylpyridine-2,3-diamine (CAS 59352-90-8). As a halogenated pyridine derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
The procedural guidance herein is built upon the foundational principles of chemical safety: hazard identification, risk assessment, and proper waste management. The causality behind these procedures is rooted in the compound's presumed toxicological profile, which, based on related structures, includes potential skin, eye, and respiratory irritation.
Immediate Safety Profile & Hazard Identification
| Hazard Class | Description | Precautionary Action |
| Skin Irritation | Causes skin irritation. | Wear chemical-resistant gloves (e.g., butyl rubber) and a lab coat. Avoid all skin contact. |
| Eye Irritation | Causes serious eye irritation. | Use chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory tract irritation. | Handle exclusively within a certified laboratory chemical fume hood. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Prevent any release to drains or the environment. |
This data is synthesized from SDS of structurally similar compounds.
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[1][2][3] This is critical for several reasons:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[4][5] Mixing halogenated with non-halogenated waste streams can render the entire volume subject to stricter, more expensive disposal regulations.[6]
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration to ensure the complete destruction of the compounds and to manage the hazardous byproducts of combustion (like hydrogen bromide).[4][7] Non-halogenated solvent waste may be suitable for other disposal pathways, such as fuel blending.[2]
-
Safety: Improper mixing of chemical waste can lead to dangerous reactions. For instance, pyridine and its derivatives can react violently with strong oxidizers and acids.[8][9]
The following diagram outlines the initial decision process for waste segregation.
Caption: Initial waste segregation decision flow.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe accumulation and disposal of this compound waste.
Step 1: Select the Appropriate Waste Container
-
Compatibility: The container must be made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8][10] Ensure the container has not previously held incompatible materials (e.g., strong acids, oxidizers).
-
Integrity: Use only containers that are in good condition, free from cracks or defects, and have a secure, leak-proof, screw-top cap.[11][12]
-
Type:
-
For liquid waste, use a dedicated carboy or bottle clearly marked for "Halogenated Organic Liquids."[1][2]
-
For solid waste (e.g., contaminated gloves, paper towels, silica gel), use a puncture-resistant, wide-mouth container or a double-bagged, sealed plastic bag clearly marked for "Halogenated Organic Solids."[8]
-
Step 2: Label the Waste Container Correctly and Completely
Proper labeling is a critical compliance and safety step. The label must be affixed to the container before the first drop of waste is added.[12]
Your hazardous waste label must include:
-
The words "Hazardous Waste ".[11]
-
The full chemical name : "Waste this compound". Do not use abbreviations or chemical formulas.[12] If it is a mixed waste stream, list all components and their approximate percentages.
-
Associated Hazards : Indicate the known or suspected hazards (e.g., "Irritant," "Toxic").[11]
-
Generator Information : Your name, Principal Investigator (PI), and laboratory location.
Step 3: Accumulate Waste Safely
-
Location: Store the waste container in a designated satellite accumulation area within the lab.[11] This area should be under the control of the laboratory personnel, away from sinks or drains, and ideally within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[11]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[3][12] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Filling: Do not overfill the container. Leave at least 10% of the volume (a 1-2 inch headspace) to allow for vapor expansion.[2][3]
Step 4: Arrange for Disposal
Once the container is full or is no longer being used, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][11] Follow your institution's specific procedures for requesting a waste pickup.
The following workflow diagram visualizes the complete disposal process.
Caption: Complete workflow for the disposal of this compound.
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
-
Small Spills (manageable by trained lab personnel):
-
Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
If the material is a solid, gently sweep it up to avoid creating dust.
-
If the material is a liquid, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material and spill debris using non-sparking tools and place it into a designated solid halogenated hazardous waste container.[8]
-
Decontaminate the spill area. For pyridine-based compounds, a thorough wash with soap and copious amounts of water is generally effective.[9]
-
Report the spill to your supervisor.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert nearby personnel and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.[8]
-
Regulatory Context: EPA Waste Codes
Under the EPA's RCRA regulations, waste containing this compound would likely be classified under the following codes, which must be included on the waste manifest used by your EHS department:
-
F001/F002 : If used as a spent halogenated solvent in degreasing or other specific applications.[14][15][16]
-
D038 : This code is for wastes exhibiting the toxicity characteristic for Pyridine.[16] If a TCLP (Toxicity Characteristic Leaching Procedure) test shows pyridine can leach above the regulatory limit of 5.0 mg/L, this code applies.
-
As a halogenated organic compound (HOC), it falls under the land disposal restrictions detailed in 40 CFR § 268.32.[5]
Your institution's EHS department will be responsible for assigning the final, correct waste codes, but understanding their origin is crucial for proper segregation.
By adhering to these structured procedures, you contribute to a self-validating system of laboratory safety, ensuring personal, institutional, and environmental well-being.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. nipissingu.ca [nipissingu.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wku.edu [wku.edu]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. Waste Code [rcrainfo.epa.gov]
Mastering the Safe Handling of 5-Bromo-6-methylpyridine-2,3-diamine: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is imperative to preface any experimental work with a thorough understanding of the materials involved. This guide provides essential safety and logistical information for handling 5-Bromo-6-methylpyridine-2,3-diamine, a compound that, while valuable in research and development, requires meticulous handling to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
Hazard Identification and Risk Assessment
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicological data for this compound is limited, its structure as a halogenated aromatic amine warrants a cautious approach. Aromatic amines as a class of compounds are known for potential long-term health effects, including carcinogenicity, and are often readily absorbed through the skin.[2][3] Therefore, the control measures outlined below are designed to minimize any potential exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned lab coat | Recommended to perform in a fume hood. If not feasible, an N95-rated respirator is advised. |
| Dissolving in Solvent | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | To be performed in a certified chemical fume hood. |
| Reaction Setup and Workup | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | To be performed in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | To be performed in a designated, well-ventilated area. |
Expert Insight: The choice of nitrile or neoprene gloves is based on their broad chemical resistance, which is crucial when working with novel or under-characterized substances.[4][5] Always inspect gloves for any signs of degradation or perforation before use.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Operational Procedures
Adherence to standard laboratory practices is paramount. The following step-by-step procedures are designed to mitigate the risks associated with handling this compound.
Engineering Controls
-
Chemical Fume Hood: All operations involving the handling of this compound, including weighing, transferring, and dissolution, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
Ventilation: Ensure the laboratory is well-ventilated.[6]
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling the compound.
-
Weighing:
-
Perform weighing within the fume hood on a tared weigh boat or paper.
-
Use anti-static tools if the powder is fine to prevent dispersal.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
Add the solvent to the solid in a controlled manner to avoid splashing.
-
Use a magnetic stirrer for gentle agitation.
-
-
Reaction and Workup:
-
Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
-
Perform any quenching or extraction steps slowly and with adequate cooling if the reaction is exothermic.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a designated waste container. Clean the area with a suitable solvent. |
| Major Spill | Evacuate the area immediately. Alert laboratory personnel and the designated safety officer. Do not attempt to clean up a large spill without proper training and equipment. |
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6]
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal
-
Dispose of waste containing this compound in accordance with all local, state, and federal regulations.
-
Collect all waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
